Guanosine 3'-(dihydrogen phosphate)
Description
Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPUTNZENXVHJC-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6027-83-4 (di-hydrochloride salt), 97416-83-6 (mono-hydrochloride salt) | |
| Record name | 3'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70904627 | |
| Record name | 3'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-68-0 | |
| Record name | 3′-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 3'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine 3'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-GUANYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839SG0O89X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Guanosine 3'-(dihydrogen phosphate): A Technical Guide to its Structure and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide consisting of the purine nucleobase guanine linked to the 1' carbon of a ribose sugar, with a single phosphate group esterified to the 3' hydroxyl of the ribose. While its isomer, guanosine 5'-monophosphate (5'-GMP), is a fundamental building block of RNA, and the cyclic form, guanosine 3',5'-cyclic monophosphate (cGMP), is a critical second messenger, the biological role of 3'-GMP is less extensively characterized. This technical guide provides a comprehensive overview of the current understanding of 3'-GMP's structure and its established functions, primarily as a metabolite in nucleic acid catabolism.
Molecular Structure and Properties
Guanosine 3'-monophosphate is a purine ribonucleoside 3'-monophosphate. Its structure is defined by the guanine base, the ribose sugar, and the position of the phosphate group at the 3' carbon of the ribose.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [1] |
| Molecular Formula | C₁₀H₁₄N₅O₈P | [1][2] |
| Molecular Weight | 363.22 g/mol | [1][2] |
| CAS Number | 117-68-0 | [1] |
| λmax | 252 nm | [2] |
| Molar Extinction Coefficient (ε) | 13,500 M⁻¹cm⁻¹ | [2] |
| Solubility in Water | ≥ 13 mM | [2] |
Core Functions and Biological Significance
The primary and most well-documented role of Guanosine 3'-monophosphate is as a product of RNA degradation. It is a metabolite found in various organisms, including Escherichia coli, the plant Helianthus tuberosus, and the nematode Caenorhabditis elegans[1].
Role in RNA Metabolism
3'-GMP is generated during the enzymatic hydrolysis of RNA and cyclic nucleotide intermediates. Specifically, it is a product of the cleavage of guanosine-2',3'-cyclic monophosphate by enzymes such as 2',3'-cyclic nucleotide 2'-phosphodiesterase and Ribonuclease T1 (RNase T1)[2]. This positions 3'-GMP as a key molecule in the turnover and processing of RNA.
The formation of 3'-GMP from guanosine-2',3'-cyclic monophosphate can be visualized as follows:
Interaction with Proteins
3'-GMP is known to form complexes with Ribonuclease T1, an endonuclease that specifically cleaves RNA after guanine residues, highlighting its interaction with enzymes involved in RNA catabolism[2].
There is also a putative role for ribonucleoside 3'-phosphates, including 3'-GMP, in the regulation of the pyrimidine nucleotide (pyr) operon. It is suggested that these molecules may bind to the bifunctional protein PyrR in a uridine-dependent manner, leading to transcriptional attenuation. However, this function is described as "probable" and requires further specific investigation for 3'-GMP[3].
It is critical to distinguish 3'-GMP from the well-studied second messenger, guanosine 3',5'-cyclic monophosphate (cGMP). While both are guanosine monophosphates, their structures and biological roles are distinct. The vast body of research on cGMP signaling pathways, involving guanylate cyclases, phosphodiesterases, and protein kinases, does not apply to 3'-GMP[4][5][6][7][8].
Experimental Protocols
Detailed experimental protocols for studying the specific signaling functions of 3'-GMP are scarce due to its limitedly understood role beyond RNA metabolism. However, protocols for its generation and isolation are available.
Protocol 1: Enzymatic Generation of 3'-GMP
This protocol is based on the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate.
Materials:
-
Guanosine-2',3'-cyclic monophosphate sodium salt
-
2',3'-cyclic nucleotide 2'-phosphodiesterase or Ribonuclease T1
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Deionized water
-
HPLC system for purification and analysis
Methodology:
-
Dissolve a known concentration of guanosine-2',3'-cyclic monophosphate in the reaction buffer.
-
Initiate the reaction by adding the enzyme (e.g., 2',3'-cyclic nucleotide 2'-phosphodiesterase) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a specified period.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to observe the conversion of the substrate to 3'-GMP.
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.
-
Purify the resulting 3'-GMP from the reaction mixture using preparative HPLC.
-
Verify the identity and purity of the isolated 3'-GMP using analytical HPLC and mass spectrometry.
Protocol 2: Isolation of 3'-Mononucleotides from RNA Hydrolysis
This protocol provides a general method for the chemical hydrolysis of RNA, which will yield a mixture of 2'- and 3'-mononucleotides, including 3'-GMP.
Materials:
-
Purified RNA sample
-
10X hydrolysis buffer (500 mM Na₂CO₃, 100 mM EDTA, pH adjusted to 7.0-9.0)
-
Sterile deionized water
-
Heating block or thermocycler
-
HPLC system for separation of mononucleotides
Methodology:
-
In a microcentrifuge tube, combine the RNA sample with the 10X hydrolysis buffer and sterile water to the desired final concentration and volume.
-
Incubate the mixture at 95°C for 90-120 minutes[9][10]. The optimal time may vary depending on the RNA and the desired degree of hydrolysis.
-
Cool the reaction to room temperature and briefly centrifuge the tube.
-
If the hydrolysis was performed at an alkaline pH, neutralize the sample with a suitable acid (e.g., 0.1 M acetic acid)[9].
-
The resulting mixture of 2'- and 3'-mononucleotides can be separated and quantified using anion-exchange HPLC.
The workflow for RNA hydrolysis and analysis can be represented as follows:
Conclusion
Guanosine 3'-(dihydrogen phosphate) is a ribonucleotide whose primary established role is that of a metabolite in the catabolism of RNA. While structurally similar to other guanosine monophosphates, its functional significance is not as widely explored as that of 5'-GMP or the second messenger cGMP. For researchers in drug development and cellular biology, 3'-GMP is primarily of interest in the context of RNA turnover and as a potential ligand for RNA-processing enzymes. Further research is required to elucidate any additional, specific signaling or regulatory roles of this molecule within the cell.
References
- 1. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 7. cusabio.com [cusabio.com]
- 8. pnas.org [pnas.org]
- 9. A neutral pH thermal hydrolysis method for quantification of structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Guanosine 3'-(dihydrogen phosphate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine 3'-(dihydrogen phosphate), also known as 3'-Guanosine Monophosphate (3'-GMP), is a ribonucleotide of significant interest in various biological studies. Its synthesis is crucial for research in areas such as nucleic acid chemistry, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the primary methods for synthesizing 3'-GMP, including biological (de novo), enzymatic, and chemical approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Introduction
Guanosine 3'-(dihydrogen phosphate) is a constitutional isomer of the more common Guanosine 5'-monophosphate (5'-GMP), a fundamental building block of RNA. While 5'-GMP is central to numerous metabolic processes, 3'-GMP and other 3'-nucleoside monophosphates are important as analytical standards, components of certain RNA degradation pathways, and as starting materials for the synthesis of more complex molecules such as nucleotide analogs and probes. The precise and efficient synthesis of 3'-GMP is therefore a critical capability in many life science research and development laboratories. This guide explores the intricacies of its synthesis through various established routes.
Biological Synthesis: The De Novo Purine Biosynthesis Pathway
In most living organisms, guanosine monophosphate is synthesized de novo from simpler precursors. This multi-step enzymatic pathway constructs the purine ring onto a ribose-5-phosphate scaffold, culminating in the formation of inosine monophosphate (IMP), which is then converted to GMP. It is important to note that the primary product of this pathway is 5'-GMP, not 3'-GMP.
The pathway begins with Ribose-5-phosphate, a product of the pentose phosphate pathway, which is converted to 5-Phosphoribosyl-α-1-pyrophosphate (PRPP). A series of subsequent reactions involving amino acid donors (glycine, glutamine, aspartate), one-carbon units from tetrahydrofolate, and carbon dioxide lead to the formation of the purine ring structure of IMP.[1][2][3] IMP then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase and GMP synthetase.[1][2][3]
Signaling Pathway Diagram: De Novo Purine Biosynthesis to GMP
Caption: De Novo Purine Biosynthesis Pathway Leading to 5'-GMP.
Enzymatic Synthesis of 3'-GMP
The enzymatic synthesis of 3'-GMP typically involves the direct phosphorylation of guanosine at the 3'-hydroxyl position using a suitable kinase. This approach offers high regioselectivity, avoiding the need for protecting groups often required in chemical synthesis. Nucleoside kinases (NKs) are a class of enzymes that catalyze the transfer of a phosphate group from a donor, usually ATP, to a nucleoside. While many kinases are specific for the 5'-position, certain kinases or engineered variants can phosphorylate the 3'-position.
A multi-enzyme cascade has been described for the synthesis of 2',3'-cGAMP, which includes a step for the formation of GMP from guanosine.[4] This step utilizes a nucleoside kinase from Methanocaldococcus jannaschii (MjNK) to phosphorylate guanosine. Although the primary product in that context is likely 5'-GMP, the principle of using a nucleoside kinase for phosphorylation is central. For a preparative synthesis of 3'-GMP, a kinase with specific 3'-hydroxyl activity would be required.
Experimental Protocol: Enzymatic Phosphorylation of Guanosine (Generalized)
This protocol is based on the principles of nucleoside kinase-mediated phosphorylation. The specific kinase and conditions may need to be optimized for 3'-regioselectivity.
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10-40 mM)
-
Guanosine (5 mM)
-
ATP (7.5 mM, as phosphate donor)
-
Nucleoside Kinase (e.g., MjNK, 0.1 mg/mL)
-
-
The total reaction volume is typically 1 mL for laboratory scale.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific kinase. For the thermostable MjNK, this can be as high as 60-70°C.[4] For other kinases, 37°C is common.
-
Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by adding an equal volume of cold ethanol to precipitate the enzyme.
-
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
The supernatant containing 3'-GMP, unreacted guanosine, ATP, and ADP can be purified using anion-exchange chromatography or reversed-phase HPLC.
-
Quantitative Data for Enzymatic Synthesis
| Parameter | Value/Range | Reference |
| Substrate Concentration | 5 mM Guanosine | [4] |
| Enzyme Concentration | 0.1 mg/mL MjNK | [4] |
| Reaction Temperature | 70°C | [4] |
| Reaction Time | 24 hours | [4] |
| Conversion Yield | Variable (dependent on kinase 3'-specificity) | N/A |
Workflow Diagram: Enzymatic Synthesis of 3'-GMP
Caption: Generalized workflow for the enzymatic synthesis of 3'-GMP.
Chemical Synthesis of 3'-GMP
The chemical synthesis of 3'-GMP is challenged by the need for regioselective phosphorylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups of the guanosine ribose moiety. This necessitates a strategy involving the use of protecting groups to block the 2'- and 5'-hydroxyls, followed by phosphorylation of the free 3'-hydroxyl and subsequent deprotection.
The general approach involves:
-
Protection of the 5'-hydroxyl: This is typically achieved using a bulky, acid-labile group such as dimethoxytrityl (DMT).
-
Protection of the 2'-hydroxyl: A base-labile protecting group like a silyl ether (e.g., TBDMS) or an acyl group is commonly used.
-
Phosphorylation of the 3'-hydroxyl: The free 3'-hydroxyl group is then phosphorylated using a suitable phosphitylating agent (e.g., a phosphoramidite) followed by oxidation, or directly with a phosphorylating agent like dibenzyl phosphochloridate.
-
Deprotection: The protecting groups are removed under specific conditions (acid for DMT, fluoride or base for 2'-protecting groups, and hydrogenolysis for benzyl groups on the phosphate) to yield the final 3'-GMP product.
Experimental Protocol: Chemical Synthesis of 3'-GMP (Generalized)
This protocol outlines the key steps in a protecting group-based chemical synthesis.
-
5'-O-DMT-Guanosine Synthesis:
-
React N²-isobutyryl-guanosine with dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Purify the product by column chromatography.
-
-
2'-O-TBDMS-5'-O-DMT-Guanosine Synthesis:
-
React the 5'-O-DMT-guanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.
-
Purify the 2'-protected product.
-
-
3'-Phosphorylation:
-
Dissolve the protected guanosine derivative in an anhydrous solvent (e.g., THF, acetonitrile).
-
Add a phosphorylating agent such as dibenzyl phosphochloridate in the presence of a base (e.g., pyridine) at low temperature.
-
Monitor the reaction by TLC or HPLC.
-
Work up the reaction and purify the resulting phosphotriester.
-
-
Deprotection:
-
Remove the DMT group with a mild acid (e.g., dichloroacetic acid in dichloromethane).
-
Remove the TBDMS group with a fluoride source (e.g., TBAF in THF).
-
Remove the benzyl groups from the phosphate via catalytic hydrogenation (H₂ gas with a Palladium catalyst).
-
Remove the N²-isobutyryl group with aqueous ammonia.
-
-
Final Purification:
-
Purify the final 3'-GMP product by ion-exchange chromatography.
-
Quantitative Data for Chemical Synthesis
| Parameter | General Expectation |
| Overall Yield | Low to moderate (multi-step process) |
| Purity | High after chromatographic purification |
| Scalability | Can be scaled, but requires significant optimization |
Logical Relationship Diagram: Chemical Synthesis of 3'-GMP
Caption: Logical flow for the chemical synthesis of 3'-GMP.
Summary and Comparison of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Scale |
| Biological (De Novo) | Natural, highly regulated pathway | Produces 5'-GMP, not 3'-GMP; not a practical synthetic route for 3'-GMP | N/A for 3'-GMP |
| Enzymatic | High regioselectivity, mild reaction conditions, environmentally friendly | Requires specific enzymes which may need to be produced and purified, potential for product inhibition | Milligram to gram |
| Chemical | High versatility, applicable to modified nucleosides | Multi-step process with protection/deprotection, often lower overall yields, use of hazardous reagents | Milligram to multi-gram |
Conclusion
The synthesis of Guanosine 3'-(dihydrogen phosphate) can be approached through enzymatic and chemical methodologies. The de novo biological pathway, while fundamental to life, produces the 5'-isomer and is not a direct route for 3'-GMP synthesis. Enzymatic synthesis offers an elegant and highly selective route, provided a suitable 3'-specific nucleoside kinase is available. Chemical synthesis, although more complex due to the requirement for protecting group strategies, provides a versatile platform that can be adapted for the synthesis of various 3'-phosphorylated nucleotide analogs. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, purity, scale, and available resources. This guide provides the foundational knowledge and protocols to enable researchers to embark on the synthesis of this important molecule.
References
- 1. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a multi-enzyme cascade for 2′3′-cGAMP synthesis from nucleosides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00147H [pubs.rsc.org]
An In-depth Technical Guide on the Guanosine 3'-(dihydrogen phosphate) Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleoside monophosphate that plays a role in cellular metabolism, primarily emerging from the degradation of RNA and the hydrolysis of cyclic nucleotide variants. While not as extensively studied as its 5'-isomer (5'-GMP) or the cyclic 3',5'-GMP (cGMP), the metabolic pathway of 3'-GMP is a crucial component of nucleotide recycling and cellular homeostasis. This guide provides a comprehensive overview of the core metabolic pathway of 3'-GMP, including its synthesis and degradation, the enzymes involved, and relevant experimental protocols.
Introduction
Guanosine 3'-monophosphate is a purine nucleotide consisting of a guanine base, a ribose sugar, and a phosphate group esterified at the 3' position of the ribose. Its metabolic pathway is intrinsically linked to the turnover of RNA and the metabolism of cyclic guanosine monophosphates. Understanding this pathway is essential for researchers in nucleotide metabolism and can offer insights for drug development, particularly in contexts where RNA degradation or cyclic nucleotide signaling is dysregulated.
The Core Metabolic Pathway of Guanosine 3'-Monophosphate
The metabolic pathway of 3'-GMP is primarily a catabolic route, with its formation being a result of the breakdown of larger molecules and its subsequent degradation feeding into the purine salvage pathway.
Synthesis of Guanosine 3'-Monophosphate
The primary route for the formation of 3'-GMP is through the hydrolysis of Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP). This cyclic intermediate is generated during the degradation of RNA by certain ribonucleases. The hydrolysis of the 2',3'-cyclic phosphodiester bond can be catalyzed by phosphodiesterases (PDEs) to yield either 2'-GMP or 3'-GMP.
The enzyme 2',3'-cyclic nucleotide 2'-phosphodiesterase (EC 3.1.4.16) is responsible for the specific hydrolysis of the phosphodiester bond at the 2' position, leading to the formation of 3'-GMP.
Degradation of Guanosine 3'-Monophosphate
Once formed, 3'-GMP is further metabolized by the action of a 3'-nucleotidase (EC 3.1.3.6). This enzyme catalyzes the hydrolysis of the phosphate group from the 3' position, yielding guanosine and an inorganic phosphate molecule.
Guanosine can then enter the purine salvage pathway, where it can be converted back into guanine by purine nucleoside phosphorylase. Guanine can be subsequently converted to xanthine and then uric acid for excretion, or it can be salvaged to reform GMP.
Quantitative Data
Quantitative data regarding the enzyme kinetics and cellular concentrations of the Guanosine 3'-monophosphate metabolic pathway are not extensively documented in publicly available literature. The focus of most research has been on the more abundant and functionally diverse 3',5'-cyclic GMP and 5'-GMP. However, urinary excretion rates of 3'-GMP have been measured in mice, providing some in vivo quantitative context.
| Metabolite | Organism | Fluid | Excretion Rate (Mean ± SE) | Citation |
| 3'-GMP | Mouse | Urine | 12.5 ± 1.8 ng/30 min | [1] |
Experimental Protocols
The study of the Guanosine 3'-monophosphate metabolic pathway involves the identification and quantification of the substrate and product, as well as measuring the activity of the involved enzymes.
Quantification of 3'-GMP by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of nucleotides.
4.1.1. Sample Preparation (from cells or tissues)
-
Homogenize the biological sample in a cold extraction buffer (e.g., acetonitrile/methanol/water mixture).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
The supernatant can be dried under vacuum and reconstituted in a suitable buffer for HPLC injection.
4.1.2. HPLC Separation
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL of the prepared sample.
4.1.3. MS/MS Detection
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 3'-GMP.
-
Quantification: A standard curve is generated using known concentrations of a 3'-GMP standard to quantify the amount in the sample.
Enzyme Assay for 3'-Nucleotidase Activity
The activity of 3'-nucleotidase can be measured by monitoring the production of either guanosine or inorganic phosphate from the substrate 3'-GMP.
4.2.1. Reaction Setup
-
Prepare a reaction buffer (e.g., Tris-HCl buffer at a physiological pH).
-
Add a known concentration of the substrate, 3'-GMP.
-
Initiate the reaction by adding the enzyme source (e.g., purified enzyme or cell lysate).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
4.2.2. Detection of Products
-
Guanosine Detection: The amount of guanosine produced can be quantified using HPLC, as described above.
-
Inorganic Phosphate Detection: The released inorganic phosphate can be measured using a colorimetric assay, such as the Malachite Green assay.
4.2.3. Calculation of Enzyme Activity Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product (e.g., 1 µmol) per unit of time (e.g., per minute) under the specified reaction conditions.
Conclusion
The metabolic pathway of Guanosine 3'-monophosphate, though less prominent in the literature than other guanosine nucleotides, represents an important aspect of nucleotide metabolism. Its formation from the breakdown of RNA via 2',3'-cGMP and its subsequent degradation to guanosine highlight its role in the purine salvage pathway. While quantitative data remains sparse, the analytical methods outlined provide a framework for further investigation into this pathway. A deeper understanding of the enzymes involved and their regulation could open new avenues for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism. Further research is warranted to fully elucidate the kinetic properties of the enzymes in this pathway and to accurately quantify the cellular flux of 3'-GMP.
References
Guanosine 3'-Monophosphate (3'-GMP): A Technical Guide to its Identification and Cellular Context
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide provides a comprehensive overview of Guanosine 3'-(dihydrogen phosphate), or Guanosine 3'-monophosphate (3'-GMP), a ribonucleotide found within cellular environments. While its isomers, Guanosine 5'-monophosphate (5'-GMP) and cyclic Guanosine 3',5'-monophosphate (cGMP), are well-characterized as a fundamental building block of RNA and a critical second messenger, respectively, the specific discovery and functional role of 3'-GMP are less defined. This document distinguishes 3'-GMP from its prominent isomers and focuses on its likely origins as a product of RNA metabolism. We present detailed experimental protocols for the extraction, separation, and identification of 3'-GMP from biological samples, emphasizing the analytical techniques necessary to differentiate it from other guanosine monophosphates. Furthermore, this guide offers visualizations of the potential metabolic pathways leading to 3'-GMP formation and the experimental workflows for its detection, providing a foundational resource for researchers encountering this molecule in their investigations.
Introduction: Distinguishing 3'-GMP in the Cellular Nucleotide Pool
The landscape of cellular guanosine monophosphates is dominated by two well-understood molecules: Guanosine 5'-monophosphate (5'-GMP) and cyclic Guanosine 3',5'-monophosphate (cGMP). 5'-GMP is an essential monomer for the synthesis of ribonucleic acid (RNA) and a key player in various metabolic processes. In contrast, cGMP is a crucial second messenger that mediates a wide array of physiological responses, from vasodilation to phototransduction.[1][2]
This guide focuses on a third, less-characterized isomer: Guanosine 3'-monophosphate (3'-GMP). Unlike the wealth of literature detailing the discovery and functions of 5'-GMP and cGMP, the identification of 3'-GMP in cells has not been a singular, landmark event. Instead, its presence is understood as a likely consequence of cellular metabolic processes, particularly the degradation of RNA. The primary challenge in studying 3'-GMP lies in distinguishing it from its more abundant and functionally prominent isomers. This necessitates robust analytical methodologies capable of precise separation and identification.
Potential Cellular Origins of 3'-GMP
The most probable source of intracellular 3'-GMP is the catabolism of RNA. Cellular RNA is in a constant state of turnover, being synthesized and degraded to regulate gene expression and remove damaged or unnecessary transcripts. This degradation is carried out by a variety of ribonucleases, including exonucleases that cleave nucleotides from the ends of an RNA molecule. Specifically, 3' to 5' exoribonucleases degrade RNA from its 3' end, which would be expected to release 3'-ribonucleoside monophosphates, including 3'-GMP.
Experimental Protocols for the Detection and Analysis of 3'-GMP
The accurate detection and quantification of 3'-GMP require meticulous experimental design to ensure its separation from other nucleotide isomers. The following protocols provide a general framework for this process.
Nucleotide Extraction from Cellular Samples
-
Cell Lysis: Homogenize tissue samples or cell pellets in a cold acidic solution (e.g., 0.1 N hydrochloric acid) to precipitate proteins and halt enzymatic activity.[3]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium hydroxide) to a pH of approximately 7.0.
-
Purification (Optional): For samples with low nucleotide concentrations, a solid-phase extraction (SPE) step can be employed to concentrate the nucleotides and remove interfering substances.
Isomer Separation by High-Performance Liquid Chromatography (HPLC)
-
Column: Utilize a reverse-phase C18 column suitable for the separation of polar analytes.
-
Mobile Phase: Employ an ion-pairing reagent (e.g., tetrabutylammonium phosphate) in a buffered mobile phase (e.g., potassium phosphate buffer, pH 6.0) with a methanol or acetonitrile gradient.
-
Injection: Inject the neutralized and filtered nucleotide extract onto the column.
-
Elution: Elute the nucleotides with a programmed gradient of the organic solvent. The different isomers of GMP will exhibit distinct retention times under optimized conditions.
-
Detection: Monitor the column effluent using a UV detector at a wavelength of approximately 254 nm.
Identification and Quantification by Mass Spectrometry (MS)
-
Ionization: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Mass Analysis: Perform mass analysis using a triple quadrupole or high-resolution mass spectrometer.
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transition of the 3'-GMP parent ion to its characteristic fragment ions.
-
Quantification: Generate a standard curve using a certified 3'-GMP standard to quantify the concentration of 3'-GMP in the samples. The use of stable isotope-labeled internal standards is recommended for enhanced accuracy.[4]
Quantitative Data on Cellular 3'-GMP
To date, there is a notable absence of published studies reporting the absolute quantification of 3'-GMP in various cell types and tissues. This is likely due to its presumed low abundance and the analytical challenges in resolving it from other GMP isomers. The following table is provided as a template for researchers to document their findings and contribute to the collective understanding of 3'-GMP levels in biological systems.
| Sample Type | Experimental Condition | 3'-GMP Concentration | Method of Detection |
| e.g., Human Liver Tissue | e.g., Normal vs. Diseased | Data to be determined | e.g., LC-MS/MS |
| e.g., Cultured Neurons | e.g., Control vs. Stimulated | Data to be determined | e.g., Capillary Electrophoresis-MS |
Signaling Pathways and Biological Significance
Currently, there are no established signaling pathways in which 3'-GMP acts as a primary or secondary messenger. Its biological significance is presumed to be primarily as a transient intermediate in RNA turnover. This stands in stark contrast to cGMP, which has a well-defined role in activating Protein Kinase G (PKG) and modulating ion channel activity. The following diagram illustrates the distinct cellular roles of cGMP and the metabolic context of 3'-GMP.
Conclusion
Guanosine 3'-monophosphate remains an enigmatic component of the cellular nucleotide pool. While its existence is chemically plausible as a product of RNA degradation, its specific discovery within cells has not been a focal point of research in the way that 5'-GMP and cGMP have been. Consequently, there is a significant gap in our understanding of its potential biological functions, if any exist beyond its role as a metabolic intermediate.
This technical guide has provided a foundational overview of 3'-GMP, emphasizing the critical importance of robust analytical methods for its unambiguous detection and differentiation from its isomers. The detailed protocols and workflows presented herein are intended to equip researchers with the necessary tools to investigate the presence and potential roles of 3'-GMP in their own experimental systems. Future research, enabled by advanced analytical technologies, will be crucial in determining whether 3'-GMP is merely a metabolic byproduct or a molecule with un-discovered biological significance.
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 4. Determination of cyclic guanosine- and cyclic adenosine monophosphate (cGMP and cAMP) in human plasma and animal tissues by solid phase extraction on silica and liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Relay: Guanosine 3'-(dihydrogen phosphate)'s Core Role in Cellular Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While the second messenger Guanosine 3',5'-cyclic monophosphate (cGMP) is a well-established signaling molecule, the direct signaling functions of its isomer, Guanosine 3'-(dihydrogen phosphate), also known as 3'-Guanosine Monophosphate (3'-GMP), have remained enigmatic. This technical guide illuminates the core role of 3'-GMP, not as a primary signaling molecule, but as a critical intermediate in a recently elucidated metabolic pathway with profound implications for cellular protection. This pathway, originating from the degradation of RNA under cellular stress, converts 2',3'-cyclic GMP (2',3'-cGMP) into the neuroprotective and tissue-reparative nucleoside, guanosine. Here, we provide a comprehensive overview of the 2',3'-cGMP-guanosine pathway, the downstream signaling cascades activated by guanosine, quantitative data on 3'-GMP metabolism, and detailed experimental protocols for its analysis.
Introduction: Distinguishing 3'-GMP from its Signaling Counterpart, 3',5'-cGMP
Guanosine 3'-(dihydrogen phosphate) is a ribonucleoside monophosphate composed of guanine linked to a ribose sugar, with a single phosphate group esterified at the 3' position of the ribose. It is crucial to differentiate 3'-GMP from its well-characterized cyclic counterpart, 3',5'-cGMP. While 3',5'-cGMP is a canonical second messenger synthesized by guanylate cyclases in response to stimuli like nitric oxide (NO) and natriuretic peptides, 3'-GMP does not appear to function as a direct activator of intracellular signaling cascades in a similar fashion.[1][2][3][4][5] Instead, the significance of 3'-GMP in cellular signaling is intrinsically linked to its role as a metabolic precursor to the bioactive nucleoside, guanosine.
The Core Role of 3'-GMP: An Intermediate in the 2',3'-cGMP-Guanosine Pathway
Recent research has identified a novel metabolic route, the 2',3'-cGMP-guanosine pathway, that becomes particularly relevant under conditions of cellular stress or injury that lead to RNA degradation.[6][7] This pathway represents the primary context in which 3'-GMP plays a significant role in cellular signaling.
The pathway proceeds as follows:
-
Formation of 2',3'-cGMP: Cellular insults can lead to the breakdown of RNA, producing nucleoside 2',3'-cyclic monophosphates, including 2',3'-cGMP.[6]
-
Hydrolysis to 2'-GMP and 3'-GMP: 2',3'-cGMP is then hydrolyzed into its linear monophosphate isomers, 2'-GMP and 3'-GMP. The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to catalyze the conversion of 2',3'-cyclic nucleotides to their 2'-monophosphate forms.[6][7][8][9] While the specific phosphodiesterases that yield 3'-GMP are less defined, its presence as a key metabolite is confirmed.[6][7]
-
Conversion to Guanosine: Both 2'-GMP and 3'-GMP are subsequently dephosphorylated by nucleotidases to produce the nucleoside guanosine.[6][7]
This metabolic cascade serves as a salvage pathway that converts byproducts of RNA degradation into a valuable bioactive molecule.
References
- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 2. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]
- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
"enzymatic regulation of Guanosine 3'-(dihydrogen phosphate) levels"
An In-depth Technical Guide on the Enzymatic Regulation of Guanosine 3',5'-cyclic Monophosphate (cGMP) Levels
Introduction
Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes.[1][2][3] As a key signaling molecule, it modulates functions such as smooth muscle relaxation and vasodilation, platelet aggregation, neurotransmission, and retinal phototransduction.[1][2][4] The intracellular concentration of cGMP is meticulously controlled by a delicate balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1][3] Dysregulation of cGMP signaling is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and erectile dysfunction, making the enzymes that govern its metabolism critical targets for drug development.[3][5] This guide provides a comprehensive overview of the enzymatic machinery that regulates cGMP levels, detailed experimental protocols for their study, and quantitative data to support further research.
Enzymatic Synthesis of cGMP: Guanylate Cyclases
The synthesis of cGMP from guanosine triphosphate (GTP) is catalyzed by a family of enzymes known as guanylate cyclases (GCs).[1][2][4] There are two major classes of GCs that are activated by distinct signaling molecules.
-
Soluble Guanylate Cyclase (sGC): This form of the enzyme is found in the cytoplasm and acts as the primary receptor for nitric oxide (NO).[6][7] NO is a transient gaseous signaling molecule synthesized by nitric oxide synthases (NOS).[6][7] Upon diffusing into the cell, NO binds to the heme prosthetic group of sGC, triggering a conformational change that dramatically increases the enzyme's catalytic activity, leading to a surge in intracellular cGMP levels.[6][8]
-
Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular GC catalytic domain.[4][7][8] This class includes receptors for natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[7][8] Binding of these peptides to their respective receptors activates the intracellular cyclase domain, resulting in cGMP production.[5]
Enzymatic Degradation of cGMP: Phosphodiesterases (PDEs)
The termination of the cGMP signal is accomplished through its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by cyclic nucleotide phosphodiesterases (PDEs).[1][9] The PDE superfamily is extensive, comprising 11 families with numerous isoforms and splice variants.[10][11] These enzymes are crucial for controlling the amplitude and duration of cGMP signaling.[12]
PDEs exhibit varying substrate specificities:
-
cGMP-Specific PDEs: PDE5, PDE6, and PDE9 exclusively hydrolyze cGMP.[1][10] PDE5 is a well-known drug target, inhibited by compounds like sildenafil.[10]
-
Dual-Specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP.[1][10] The interplay between these enzymes adds a layer of complexity, creating cross-talk between the two cyclic nucleotide signaling pathways.[13]
Integrated cGMP Signaling Pathway
The regulation of cGMP levels is a dynamic process involving synthesis, effector activation, and degradation, often localized within specific cellular microdomains.[14][15] This spatial and temporal control allows for precise downstream signaling. The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG), which phosphorylates a host of target proteins to mediate cellular responses.[1][16]
Quantitative Data on cGMP Regulation
Understanding the kinetics of the enzymes involved in cGMP metabolism is fundamental for quantitative modeling of signaling pathways and for rational drug design. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity.[17][18]
Table 1: Kinetic Parameters of Selected Guanylate Cyclases
| Enzyme | Source | Substrate | Km (µM) | Activator | Reference |
|---|---|---|---|---|---|
| Soluble GC | Neuroblastoma cells | MgGTP | 310 | Ca2+ (indirect) | [19] |
| Soluble GC | Neuroblastoma cells | MnGTP | 55 | Ca2+ (indirect) |[19] |
Table 2: Kinetic Parameters of Selected cGMP-Hydrolyzing Phosphodiesterases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (nM) | Reference |
|---|---|---|---|---|---|---|
| PDE5A | cGMP | 1.6 | 250 | Sildenafil | 3.9 | [20] |
| PDE1C | cGMP | 3.0 | 1000 | Vinpocetine | 21000 | [10] |
| PDE2A | cGMP | 10.0 | 5000 | EHNA | 1000 | [10] |
| PDE9A | cGMP | 0.14 | 980 | IBMX | >100000 |[10] |
Note: Kinetic values can vary significantly depending on the experimental conditions, tissue source, and purification methods.
Experimental Protocols
Accurate measurement of GC and PDE activity is essential for studying cGMP signaling. Various assays have been developed, ranging from traditional radioisotopic methods to modern fluorescence and luminescence-based techniques.[21][22][23]
Protocol 1: Guanylate Cyclase (sGC) Activity Assay (Spectrophotometric)
This protocol is adapted from methods that measure the production of pyrophosphate (PPi), a stoichiometric product of the cyclase reaction.[22]
Objective: To determine the rate of cGMP synthesis by purified sGC.
Materials:
-
Purified sGC
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Substrate Solution: 2 mM GTP with 4 mM MgCl₂
-
sGC Activator: NO donor (e.g., 100 µM PROLI NONOate)
-
Inorganic Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Thaw purified sGC on ice. Prepare dilutions of the enzyme in cold Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 20 µL of Assay Buffer (for basal activity) or sGC activator (for stimulated activity).
-
Initiate Reaction: Add 20 µL of diluted sGC to each well. Pre-incubate for 10 minutes at room temperature to allow for activation. To start the reaction, add 10 µL of the Substrate Solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure linear product formation.
-
Stop Reaction & PPi Hydrolysis: Stop the reaction by adding 50 µL of a solution containing the phosphate detection reagent and inorganic pyrophosphatase. The pyrophosphatase will convert the PPi generated into two molecules of inorganic phosphate (Pi).
-
Color Development: Allow 20 minutes for color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Quantification: Create a standard curve using known concentrations of phosphate to convert absorbance values into the amount of PPi produced, and subsequently, cGMP synthesized.
Protocol 2: Phosphodiesterase (PDE5) Activity Assay (Luminescence-based)
This protocol is based on the principles of the PDE-Glo™ Assay, which measures PDE activity by quantifying the amount of remaining cyclic nucleotide.[24][25]
Objective: To determine the rate of cGMP hydrolysis by a purified PDE enzyme.
Materials:
-
Purified PDE5 enzyme
-
Assay Buffer: Tris-HCl based buffer, pH 7.5
-
cGMP Substrate (e.g., 10 µM)
-
PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution (contains ATP, PKA)
-
Kinase-Glo® Reagent
-
Opaque 384-well microplate
-
Luminometer
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of purified PDE5 in Assay Buffer.
-
Reaction Setup: In an opaque 384-well plate, add 5 µL of the PDE5 dilution. To test inhibitors, pre-incubate the enzyme with the compound for 15 minutes.
-
Initiate Reaction: Add 5 µL of the cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Terminate PDE Reaction: Add 5 µL of PDE-Glo™ Termination Buffer to stop the hydrolysis of cGMP.
-
Signal Generation:
-
Add 5 µL of PDE-Glo™ Detection Solution. The remaining cGMP will activate a cyclic nucleotide-dependent kinase, which will consume ATP.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Detection: Add 20 µL of Kinase-Glo® Reagent. This reagent measures the amount of ATP remaining in the well.
-
Measurement: After a 10-minute incubation, measure the luminescence. A lower luminescent signal indicates less remaining ATP, and therefore higher PDE activity (more cGMP was hydrolyzed, so less kinase was activated).
Conclusion
The enzymatic regulation of cGMP levels through the coordinated actions of guanylate cyclases and phosphodiesterases is a cornerstone of cellular signaling. The intricate network of synthesis and degradation pathways allows for precise control over a wide range of physiological responses. A thorough understanding of the kinetics and regulation of these enzymes, facilitated by robust experimental methodologies, is paramount for the scientific and drug development communities. Continued research in this area holds the promise of novel therapeutic strategies for a host of diseases linked to aberrant cGMP signaling.
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guanylyl cyclase structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and regulation of soluble guanylate cyclase. | Semantic Scholar [semanticscholar.org]
- 7. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]
- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of cGMP-specific phosphodiesterase (PDE5) phosphorylation in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Real-time imaging of cGMP signaling shows pronounced differences between glomerular endothelial cells and podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. Regulation of synthesis of guanosine 3':5'-cyclic monophosphate in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 25. promega.com [promega.com]
"Guanosine 3'-(dihydrogen phosphate) in prokaryotic vs eukaryotic cells"
An In-depth Technical Guide on the Divergent Roles of Guanosine 3'-monophosphate in Prokaryotic and Eukaryotic Cells
Introduction
Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide that, while structurally similar to its more famous 5'-phosphorylated counterpart, plays distinct and less universally understood roles in the cellular theater. In the grand scheme of cellular signaling and metabolism, 5'-GMP and its derivatives, such as GTP and cGMP, have long held the spotlight. However, a closer examination reveals that the position of the phosphate group on the ribose sugar dictates a molecule's function, and 3'-GMP is a case in point. This technical guide delves into the current understanding of 3'-GMP in prokaryotic and eukaryotic cells, highlighting the significant divergence in its roles, from a key regulatory molecule in bacteria to a seemingly minor metabolite in eukaryotes. We will explore its synthesis, degradation, and known signaling pathways, supported by quantitative data and detailed experimental methodologies, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Guanosine 3'-monophosphate in Prokaryotic Cells: A Key Player in Regulation and Stress Response
In the prokaryotic realm, 3'-GMP and other 3'-phosphorylated guanosine nucleotides are emerging as significant players in cellular regulation, particularly in the context of the stringent response and metabolic gene regulation.
Synthesis and Degradation
The primary source of 3'-GMP in prokaryotes is the degradation of RNA. Ribonucleases, such as RNase I in E. coli, are endoribonucleases that cleave single-stranded RNA, initially generating fragments with 2',3'-cyclic phosphodiester bonds. These cyclic intermediates are then hydrolyzed to produce a mixture of 2'- and 3'-mononucleotides, including 3'-GMP[1].
The degradation of 3'-GMP is less clearly defined but is presumed to be carried out by non-specific phosphatases or 3'-nucleotidases, which would hydrolyze the 3'-phosphate group to yield guanosine.
Signaling Pathways and Downstream Effectors
1. Regulation of the Pyrimidine Biosynthesis (pyr) Operon:
One of the most well-characterized roles of 3'-GMP in bacteria is its involvement in the regulation of the pyr operon, which controls the biosynthesis of pyrimidine nucleotides. In many Gram-positive bacteria, this regulation is mediated by the PyrR protein, a transcriptional attenuator. PyrR senses the intracellular levels of pyrimidine and purine nucleotides and modulates the expression of the pyr genes accordingly.
The binding of uridine monophosphate (UMP) to PyrR enhances its affinity for specific binding loop structures in the pyr mRNA, leading to the formation of a transcription terminator and thus, repression of the operon. Conversely, guanosine nucleotides, including both 5'-GMP and 3'-GMP, have been shown to antagonize the binding of PyrR to the pyr mRNA[2][3]. This suggests a mechanism of cross-regulation where purine availability, in the form of guanosine monophosphates, can influence pyrimidine biosynthesis. The crystal structure of PyrR from Bacillus caldolyticus has revealed a binding site for 3'-GMP, providing a structural basis for this regulatory interaction[2][4].
Diagram: Regulation of the pyr Operon by 3'-GMP
References
- 1. researchgate.net [researchgate.net]
- 2. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. pyr RNA binding to the Bacillus caldolyticus PyrR attenuation protein. Characterization and regulation by uridine and guanosine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Nucleotide Complex of PyrR, the pyr Attenuation Protein from Bacillus caldolyticus, Suggests Dual Regulation by Pyrimidine and Purine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory of a Minor Nucleotide: An In-depth Technical Guide to Intracellular Guanosine 3'-(dihydrogen phosphate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanosine 3'-(dihydrogen phosphate), also known as 3'-phosphoguanosine or pG, is a guanine ribonucleotide with a phosphate group attached to the 3' position of the ribose sugar. Unlike its well-studied isomers, guanosine 5'-monophosphate (5'-GMP) and cyclic guanosine 3',5'-monophosphate (cGMP), the intracellular concentration, metabolic pathways, and physiological roles of pG remain largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge, highlights the significant data gaps, and furnishes detailed experimental protocols to empower researchers to explore this uncharted area of nucleotide biology. While direct quantitative data on intracellular pG concentrations are conspicuously absent from the scientific literature, this guide offers a framework for its potential detection and quantification, alongside a review of the broader landscape of guanosine nucleotide signaling.
Data Presentation: Intracellular Concentrations of Guanosine Nucleotides
A thorough review of existing literature reveals a stark lack of quantitative data for the intracellular concentration of Guanosine 3'-(dihydrogen phosphate). To provide a comparative context, the following table summarizes the reported intracellular concentrations of other key guanosine nucleotides. This juxtaposition underscores the significant knowledge gap concerning pG.
| Nucleotide | Cell Type/Organism | Reported Intracellular Concentration Range | Citation(s) |
| Guanosine 3'-(dihydrogen phosphate) (pG) | Various | Not Reported | |
| Guanosine 5'-triphosphate (GTP) | Various Mammalian | 100 - 500 µM | [1] |
| Guanosine 5'-diphosphate (GDP) | Various Mammalian | 10 - 100 µM | |
| Guanosine 5'-monophosphate (GMP) | Various Mammalian | 1 - 50 µM | [2] |
| Cyclic Guanosine 3',5'-monophosphate (cGMP) | Various Mammalian | 10 - 100 nM (basal); can increase to >1 µM upon stimulation | [3][4][5] |
Note: The concentrations of GTP, GDP, and GMP can vary significantly depending on the cell type, metabolic state, and proliferative status. cGMP levels are typically low but can increase dramatically in response to signaling events.[4][5] The absence of data for pG suggests it is either present at very low concentrations, is rapidly metabolized, or has not been the focus of targeted quantitative studies.
Experimental Protocols: Quantification of Intracellular Nucleotides
The following protocol details a robust method for the extraction and quantification of intracellular nucleotides, which can be adapted for the targeted analysis of Guanosine 3'-(dihydrogen phosphate). The recommended technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers the high sensitivity and specificity required to detect and quantify low-abundance molecules like pG.
Protocol 1: Extraction of Intracellular Metabolites from Cultured Cells
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Immediately add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) at -20°C. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 60 mm dish).
-
Place the culture dish on dry ice or in a -80°C freezer for at least 15 minutes to ensure rapid quenching of metabolic activity.
-
-
Metabolite Extraction:
-
Scrape the frozen cells from the dish into the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis and extraction.
-
Centrifuge the extract at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for HPLC-MS:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for HPLC-MS analysis (e.g., 5% acetonitrile in water).
-
Centrifuge the reconstituted sample at maximum speed for 10 minutes at 4°C to remove any remaining insoluble material.
-
Transfer the final supernatant to an HPLC vial for analysis.
-
Protocol 2: Quantification by HPLC-MS
-
Chromatographic Separation:
-
Utilize a reversed-phase ion-pairing chromatography method or a hydrophilic interaction liquid chromatography (HILIC) method, which are well-suited for separating polar molecules like nucleotides.
-
Example Column: A C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase or a dedicated HILIC column.
-
Mobile Phase Gradient: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of guanosine monophosphate isomers.
-
-
Mass Spectrometry Detection:
-
Employ a triple quadrupole mass spectrometer operating in negative ion mode, as phosphate groups are readily deprotonated.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion (Q1): The mass-to-charge ratio (m/z) of Guanosine 3'-(dihydrogen phosphate) is 362.06.
-
Product Ions (Q3): Characteristic fragment ions should be determined by infusing a pure standard. Potential fragments include those corresponding to the phosphate group (m/z 79, 97) and the guanine base (m/z 150).
-
-
Quantification: Generate a standard curve using a certified reference standard of Guanosine 3'-(dihydrogen phosphate) of known concentrations. The peak area of the analyte in the biological sample is then used to determine its concentration by interpolating from the standard curve.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways involving Guanosine 3'-(dihydrogen phosphate) are not established, its existence is likely tied to the broader metabolism of guanine nucleotides and RNA turnover. The following diagrams illustrate these relationships and the experimental workflow for pG quantification.
Caption: Putative metabolic pathways involving Guanosine 3'-(dihydrogen phosphate).
Caption: Workflow for nucleotide quantification by HPLC-MS.
Future Directions
The striking absence of data on intracellular Guanosine 3'-(dihydrogen phosphate) presents a unique opportunity for novel research. Key questions to be addressed include:
-
Is pG a bona fide intracellular signaling molecule? Its structural similarity to other signaling nucleotides suggests this possibility.
-
What are the primary enzymatic pathways for pG synthesis and degradation? While RNA degradation is a plausible source, dedicated enzymatic machinery may exist.
-
Does the intracellular concentration of pG change in response to cellular stress, disease states, or pharmacological intervention?
-
Does pG interact with specific proteins to mediate downstream effects?
The protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers poised to investigate the enigmatic role of Guanosine 3'-(dihydrogen phosphate) in cellular physiology and pathology. Unraveling the biology of this overlooked nucleotide may open new avenues for understanding cellular signaling and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Plasma levels of cyclic guanosine-3',5'-monophosphate in the cavernous and systemic blood of healthy males during different functional conditions of the penis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Guanosine 3'-Monophosphate (3'-GMP) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
Guanosine 3'-monophosphate (3'-GMP) is a purine nucleotide that plays a role in various biological processes. Accurate quantification of 3'-GMP is crucial for research in molecular biology, pharmacology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the determination of 3'-GMP. This application note details an isocratic reverse-phase HPLC method coupled with UV detection for this purpose. The method is based on established principles for the analysis of guanosine monophosphates.[1][2][3]
Experimental
-
HPLC System: An Agilent 1260/1290 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector.[3]
-
Column: A C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm C18, 150 x 4.6 mm) is recommended for the separation of polar analytes like guanosine monophosphates.[1][3]
-
Chemicals and Reagents:
-
Guanosine 3'-monophosphate (3'-GMP) standard (≥98% purity)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Tetrabutylammonium bromide, HPLC grade[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl) for pH adjustment
-
The following table summarizes the optimized HPLC conditions for the quantification of 3'-GMP.
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | 92.5 mM KH₂PO₄, 9.25 mM Tetrabutylammonium bromide, 7.5% Acetonitrile, pH 6.4[3] |
| Flow Rate | 1.3 mL/min[3] |
| Column Temperature | 22 °C[3] |
| Detection Wavelength | 252 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3'-GMP standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
The sample preparation protocol will vary depending on the matrix. A general protocol for aqueous samples is provided below. For complex matrices like biological tissues or food, a more extensive extraction and clean-up procedure may be necessary.[1]
-
Aqueous Samples:
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected concentration of 3'-GMP is high, dilute the sample with the mobile phase to fall within the calibration curve range.
-
The following diagram illustrates the experimental workflow for the HPLC analysis of 3'-GMP.
Caption: HPLC analysis workflow for 3'-GMP quantification.
Data Analysis and Results
Inject the prepared working standard solutions into the HPLC system. A calibration curve is constructed by plotting the peak area of 3'-GMP against the corresponding concentration. The linearity of the method is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.[2]
Inject the prepared samples into the HPLC system. The concentration of 3'-GMP in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve.
The following table summarizes typical method validation parameters for the HPLC quantification of guanosine monophosphates.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 2-3 mg/kg | [1] |
| Recovery | 90-105% | [1][2] |
| Repeatability (RSDr) | < 5% | [1] |
Logical Relationship of HPLC Components
The following diagram illustrates the logical relationship and flow within a typical HPLC system.
Caption: Logical flow diagram of an HPLC system.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of Guanosine 3'-monophosphate. The protocol is straightforward and can be adapted for various research and quality control applications. Proper system suitability tests and method validation are essential to ensure accurate and precise results.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 3. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of Guanosine 3'-(dihydrogen phosphate) from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleoside monophosphate. Unlike its well-studied isomer, Guanosine 5'-monophosphate (5'-GMP), which is a precursor for RNA synthesis, and the second messenger cyclic Guanosine 3',5'-monophosphate (cGMP), the specific biological roles of 3'-GMP are less defined. It is understood to be a product of RNA degradation. The study of 3'-GMP in tissues can provide insights into RNA metabolism and cellular responses to stress or injury. This document provides a detailed protocol for the isolation of 3'-GMP from tissue, based on established principles of nucleotide extraction and purification.
Metabolic Origin of Guanosine 3'-monophosphate
Guanosine 3'-monophosphate is primarily formed during the catabolism of ribonucleic acid (RNA). Ribonucleases (RNases) cleave the phosphodiester bonds in RNA, resulting in the generation of nucleoside 3'-monophosphates, including 3'-GMP.
Caption: Metabolic pathway showing the formation of 3'-GMP from RNA degradation.
Experimental Protocol: Isolation of Guanosine 3'-monophosphate from Tissue
This protocol outlines a comprehensive procedure for the extraction and purification of 3'-GMP from animal tissue samples. The methodology is designed to maximize yield and purity for subsequent analytical procedures.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Liquid Nitrogen | Local Supplier | - |
| Perchloric Acid (PCA), 70% | Sigma-Aldrich | 311421 |
| Potassium Hydroxide (KOH) | Sigma-Aldrich | P5958 |
| Tri-n-octylamine | Sigma-Aldrich | T80006 |
| 1,1,2-Trichlorotrifluoroethane | Sigma-Aldrich | T0885 |
| Diethyl Ether | Fisher Scientific | E138-4 |
| High-Purity Water (Milli-Q or equivalent) | Millipore | - |
| 3'-GMP Standard | Sigma-Aldrich | G8252 |
| Solid Phase Extraction (SPE) Cartridges (e.g., C18) | Waters | WAT054955 |
| HPLC Grade Acetonitrile | Fisher Scientific | A998-4 |
| HPLC Grade Methanol | Fisher Scientific | A452-4 |
| Phosphate Buffer Components | Sigma-Aldrich | Various |
Experimental Workflow
Caption: Experimental workflow for the isolation and analysis of 3'-GMP from tissue.
Step-by-Step Methodology
1. Tissue Collection and Homogenization a. Excise the tissue of interest as rapidly as possible to minimize post-mortem changes in nucleotide levels. b. Immediately flash-freeze the tissue in liquid nitrogen. c. Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. d. Homogenize the powdered tissue in 10 volumes of ice-cold 0.4 M perchloric acid (PCA) using a tissue homogenizer.
2. Acid Extraction and Neutralization a. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the acid-soluble nucleotides. c. Neutralize the supernatant by adding 5 M potassium hydroxide (KOH) dropwise on ice until the pH reaches 6.5-7.0. Monitor the pH carefully. d. Allow the mixture to stand on ice for 30 minutes to facilitate the precipitation of potassium perchlorate (KClO4). e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. f. Collect the neutralized supernatant.
3. Optional: Freon-Trioctylamine Extraction (for removal of residual PCA) a. For every 1 ml of neutralized supernatant, add 0.5 ml of a solution containing tri-n-octylamine and 1,1,2-trichlorotrifluoroethane (1:1 v/v). b. Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 5 minutes to separate the phases. c. The upper aqueous phase contains the nucleotides.
4. Purification by Solid Phase Extraction (SPE) a. Condition a C18 SPE cartridge by washing with 5 ml of methanol followed by 5 ml of high-purity water. b. Load the neutralized supernatant onto the SPE cartridge. c. Wash the cartridge with 10 ml of high-purity water to remove salts and other polar impurities. d. Elute the nucleotides with 5 ml of 50% methanol in water. e. Dry the eluate under a stream of nitrogen or by lyophilization.
5. Quantification and Analysis a. Reconstitute the dried sample in a suitable volume of mobile phase for analysis. b. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). c. Use an authentic 3'-GMP standard to create a calibration curve for quantification.
Analytical Conditions for HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Phosphate buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 100% A; 10-20 min: to 20% B; 20-25 min: hold at 20% B |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µl |
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the analysis of 3'-GMP in different tissue samples.
| Sample ID | Tissue Type | Tissue Weight (mg) | Final Volume (µl) | 3'-GMP Concentration (µg/ml) | Total 3'-GMP (µg) | 3'-GMP (µg/g tissue) |
| Sample 1 | Liver | 100 | 200 | Value | Value | Value |
| Sample 2 | Brain | 100 | 200 | Value | Value | Value |
| Sample 3 | Kidney | 100 | 200 | Value | Value | Value |
Values to be filled in based on experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete homogenization | Ensure tissue is completely powdered and homogenized. |
| Inefficient extraction | Check the pH and volumes of PCA and KOH. | |
| Loss during SPE | Optimize SPE washing and elution steps. | |
| Poor Purity | Incomplete precipitation of KClO4 | Ensure complete neutralization and sufficient incubation on ice. |
| Co-elution of contaminants from SPE | Optimize the SPE wash steps. | |
| Variable Results | Post-mortem degradation | Minimize the time between tissue excision and freezing. |
| Inconsistent sample handling | Standardize all steps of the protocol. |
Conclusion
This protocol provides a robust framework for the isolation and quantification of Guanosine 3'-monophosphate from tissue samples. Adherence to the detailed steps, particularly rapid sample handling and careful pH control, is critical for obtaining reliable and reproducible results. The quantification of 3'-GMP can serve as a valuable tool for researchers investigating RNA metabolism and its implications in various physiological and pathological states.
Application Notes and Protocols for the Use of Guanosine 3'-(dihydrogen phosphate) in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the potential applications of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), in in vitro transcription (IVT) assays. Contrary to a potential use as a transcription initiator, fundamental principles of molecular biology preclude this role due to the absence of a required 3'-hydroxyl group. Instead, this application note proposes a novel application for 3'-GMP as a chain terminator in IVT. Detailed hypothetical protocols are provided to investigate this application, along with data presentation tables and explanatory diagrams to guide researchers in this exploratory use of 3'-GMP.
Introduction: The Chemistry of In Vitro Transcription Initiation
In vitro transcription is a cornerstone technique for synthesizing RNA molecules from a DNA template. The reaction is catalyzed by a DNA-dependent RNA polymerase, most commonly the bacteriophage T7 RNA polymerase. The initiation of transcription is a critical step where the polymerase binds to a specific promoter sequence on the DNA template and incorporates the first nucleotide.
T7 RNA polymerase exhibits a strong preference for initiating transcription with a guanosine triphosphate (GTP).[1][2] The initiation process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the initiating nucleotide and the α-phosphate of the second nucleotide triphosphate. This 3'-hydroxyl group is therefore indispensable for the elongation of the RNA chain.
Guanosine 3'-(dihydrogen phosphate) has its phosphate group esterified to the 3' position of the ribose sugar. This chemical structure means it lacks a free 3'-hydroxyl group. Consequently, Guanosine 3'-monophosphate cannot function as an initiating nucleotide in a standard in vitro transcription reaction , as it is chemically unable to form a phosphodiester bond with the subsequent nucleotide.
A Novel Application: Guanosine 3'-Monophosphate as a Potential Chain Terminator
While 3'-GMP cannot initiate transcription, its chemical structure suggests a potential role as a chain terminator. During the elongation phase of transcription, if 3'-GMP is incorporated into the growing RNA strand in place of GTP, the absence of a 3'-hydroxyl group would prevent the addition of the next nucleotide, leading to the termination of transcription.
This proposed application could be valuable for:
-
Controlling transcript length: Generating RNA molecules of specific, truncated lengths.
-
Mapping G-residues: Identifying the positions of guanosine residues in a transcript.
-
Studying transcription termination: Investigating the mechanisms of RNA polymerase pausing and termination.
The following sections provide a detailed, albeit hypothetical, protocol to test the efficacy of 3'-GMP as a chain terminator in a T7 in vitro transcription assay.
Experimental Protocols
This protocol is designed to determine if Guanosine 3'-monophosphate can act as a chain terminator during in vitro transcription. A control reaction without 3'-GMP is run in parallel to compare the resulting transcripts.
Materials
-
Linearized DNA template with a T7 promoter and a known sequence.
-
T7 RNA Polymerase
-
Nuclease-free water
-
Transcription Buffer (5X)
-
Ribonucleotide Triphosphates (ATP, CTP, UTP, GTP) at 100 mM concentration.
-
Guanosine 3'-(dihydrogen phosphate) (3'-GMP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA loading dye
-
Denaturing polyacrylamide or agarose gel
Experimental Setup
Two reactions will be set up: a control reaction with all four standard NTPs and an experimental reaction that includes 3'-GMP.
| Component | Control Reaction (20 µL) | Experimental Reaction (20 µL) | Final Concentration |
| Nuclease-free water | to 20 µL | to 20 µL | - |
| 5X Transcription Buffer | 4 µL | 4 µL | 1X |
| 100 mM ATP | 2 µL | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 1 µL | 10 mM (Control), 5 mM (Exp.) |
| 100 mM 3'-GMP | 0 µL | 1 µL | 5 mM |
| Linearized DNA Template | 1 µg | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | 2 µL | - |
| Total Volume | 20 µL | 20 µL |
Note: The ratio of GTP to 3'-GMP in the experimental reaction can be varied to modulate the frequency of termination. A 1:1 ratio is suggested as a starting point.
Protocol
-
Thaw all components on ice.
-
Set up the control and experimental reactions in separate nuclease-free microcentrifuge tubes as described in the table above. Add the components in the order listed, keeping the enzyme for last.
-
Gently mix the contents of each tube by flicking, and then centrifuge briefly to collect the reaction mixture at the bottom.
-
Incubate the reactions at 37°C for 2 hours.
-
After incubation, add 1 µL of RNase-free DNase I to each reaction to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding an equal volume of RNA loading dye.
-
Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (for short transcripts) or agarose gel electrophoresis.
-
Visualize the RNA bands using a suitable staining method (e.g., SYBR Gold or ethidium bromide).
Expected Results and Interpretation
-
Control Reaction: A single, distinct band corresponding to the full-length RNA transcript should be observed.
-
Experimental Reaction: If 3'-GMP acts as a chain terminator, a ladder of shorter RNA transcripts should be visible, in addition to a potentially faint band of the full-length transcript. Each band in the ladder would correspond to a transcript that terminated at a guanosine position. The intensity of the full-length band will likely be reduced compared to the control.
Visualizations
Experimental Workflow
Caption: Workflow for testing 3'-GMP as a chain terminator.
Mechanism of Transcription Elongation
Caption: Standard mechanism of RNA chain elongation.
Proposed Mechanism of Chain Termination by 3'-GMP
Caption: Proposed mechanism of termination by 3'-GMP.
Concluding Remarks
The exploration of non-canonical roles for nucleotides in biochemical assays can open new avenues for research and development. While Guanosine 3'-(dihydrogen phosphate) is not a substrate for the initiation of in vitro transcription, its potential as a chain terminator presents an intriguing possibility. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate this novel application. Successful demonstration of this activity could lead to the development of new tools for RNA research and engineering. As this is an exploratory protocol, optimization of the 3'-GMP to GTP ratio and reaction conditions will likely be necessary to achieve desired results.
References
Application Notes and Protocols: Guanosine 3'-(dihydrogen phosphate) as a Substrate for RNA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide that plays a crucial role in various biological processes. While its role as a component of RNA is well-established, its function as a substrate for RNA ligases is a subject of significant interest, particularly in the context of RNA repair and splicing. This document provides detailed application notes and protocols for the use of RNA substrates terminating in a 3'-guanosine monophosphate with RNA ligases, focusing on the well-characterized RtcB RNA ligase.
Overview of RNA Ligases and 3'-Phosphate Substrates
Most conventional RNA ligases, such as T4 RNA Ligase, typically join a 5'-phosphorylated RNA donor to a 3'-hydroxyl RNA acceptor. However, a distinct class of RNA ligases can recognize and utilize RNA substrates bearing a 3'-phosphate. The most prominent and well-studied of these is the RtcB family of RNA ligases.
RtcB is a GTP-dependent RNA ligase that is essential for tRNA splicing and the unfolded protein response in various organisms.[1][2] It uniquely ligates an RNA molecule with a 3'-phosphate or a 2',3'-cyclic phosphate (which is first hydrolyzed to a 3'-phosphate) to an RNA molecule with a 5'-hydroxyl group.[3][4] The mechanism involves the activation of the 3'-phosphate by guanylylation, a process directly relevant to the use of guanosine-containing substrates.
It is important to note that current research primarily supports the activity of RtcB on RNA molecules with a terminal 3'-phosphate. There is no clear evidence to suggest that free guanosine 3'-monophosphate can act as a substrate for ligation to a 5'-hydroxyl RNA acceptor. Therefore, these application notes will focus on the use of RNA oligonucleotides that terminate with a guanosine 3'-phosphate.
Data Presentation: Enzyme Kinetics
The ligation reaction catalyzed by RtcB is a multi-step process. For a 20-mer RNA substrate with a 3'-phosphate and a 5'-hydroxyl, the apparent rate constants for the key steps have been determined.
| Enzyme | Substrate | Step | Apparent Rate Constant (min⁻¹) | Reference |
| E. coli RtcB | 20-mer RNA (3'-phosphate/5'-hydroxyl) | Formation of RNA-(3')pp(5')G intermediate | 0.87 | [5] |
| E. coli RtcB | 20-mer RNA (3'-phosphate/5'-hydroxyl) | Phosphodiester bond formation | 0.74 | [5] |
Signaling and Biological Pathways
The ligation of RNA molecules with a 3'-phosphate is a critical step in several fundamental cellular pathways:
-
tRNA Splicing: In many organisms, the removal of introns from pre-tRNA molecules by an endonuclease results in tRNA halves with a 2',3'-cyclic phosphate and a 5'-hydroxyl. RtcB hydrolyzes the cyclic phosphate to a 3'-phosphate and then ligates the two halves to produce a mature tRNA.[3]
-
Unfolded Protein Response (UPR): In metazoans, the UPR is a cellular stress response. A key step in this pathway is the unconventional splicing of XBP1 mRNA, which is mediated by the IRE1 endonuclease and RtcB ligase. IRE1 cleavage produces mRNA fragments with a 2',3'-cyclic phosphate and a 5'-hydroxyl, which are then ligated by RtcB.[2][3]
The role of a terminal guanosine at the 3'-phosphate end in these pathways is determined by the sequence of the specific RNA substrates involved in tRNA splicing and the UPR.
Diagrams
Caption: RtcB-mediated ligation of a 3'-phosphorylated RNA.
Caption: Experimental workflow for RtcB ligation.
Experimental Protocols
Protocol 1: Enzymatic Preparation of RNA with a 3'-Terminal Guanosine Phosphate
This protocol describes the generation of an RNA substrate with a terminal 3'-guanosine monophosphate using in vitro transcription followed by site-specific cleavage with a ribozyme or DNAzyme, which can be designed to leave a 3'-phosphate.
Materials:
-
Linearized DNA template for in vitro transcription containing the desired RNA sequence followed by a ribozyme/DNAzyme cleavage site. The RNA sequence should end with a guanosine.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
Transcription buffer
-
Ribozyme or DNAzyme with cleavage activity
-
Cleavage buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
-
RNA purification kit or phenol:chloroform extraction reagents
Method:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction according to the T7 RNA Polymerase manufacturer's protocol.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed RNA using an RNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Ribozyme/DNAzyme Cleavage:
-
Resuspend the purified RNA in the appropriate cleavage buffer.
-
Add the ribozyme or DNAzyme.
-
Incubate under the conditions optimal for the specific cleaving agent.
-
The cleavage will result in the desired RNA with a terminal 3'-guanosine phosphate.
-
-
Purification of 3'-Phosphorylated RNA:
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the RNA bands by UV shadowing or staining.
-
Excise the band corresponding to the RNA with the 3'-guanosine phosphate.
-
Elute the RNA from the gel slice and purify by ethanol precipitation.
-
Quantify the purified RNA.
-
Protocol 2: RtcB-Mediated Ligation of an RNA with a 3'-Guanosine Phosphate
This protocol details the ligation of a prepared 3'-guanosine phosphate-terminated RNA (acceptor) to a 5'-hydroxyl-terminated RNA (donor) using RtcB ligase.[5]
Materials:
-
Purified RNA with a 3'-terminal guanosine phosphate (acceptor)
-
Purified RNA with a 5'-hydroxyl (donor)
-
RtcB Ligase[4]
-
10X RtcB Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)
-
GTP solution (10 mM)
-
MnCl₂ solution (10 mM)
-
Nuclease-free water
-
Denaturing PAGE supplies
-
RNA purification kit or phenol:chloroform extraction reagents
Method:
-
Reaction Setup:
-
On ice, combine the following in a nuclease-free microcentrifuge tube:
-
10 pmol of 3'-guanosine phosphate RNA (acceptor)
-
10 pmol of 5'-hydroxyl RNA (donor)
-
2 µL of 10X RtcB Reaction Buffer
-
2 µL of 1 mM GTP (diluted from 10 mM stock)
-
2 µL of 1 mM MnCl₂ (diluted from 10 mM stock)
-
1 µL of RtcB Ligase (e.g., 15 µM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Purify the ligated RNA product using an RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation to remove the enzyme and salts.
-
-
Analysis:
-
Resuspend the purified RNA in an appropriate loading buffer.
-
Analyze the ligation product by denaturing PAGE to confirm the size shift corresponding to the ligated product.
-
Conclusion
The use of RNA substrates terminating in a 3'-guanosine monophosphate is a powerful tool for studying and manipulating RNA in the context of pathways involving RtcB ligase. While free 3'-GMP is not a known substrate, the enzymatic preparation of RNA with a terminal 3'-guanosine phosphate allows for detailed investigation of ligation mechanisms relevant to tRNA splicing and the unfolded protein response. The protocols provided here offer a framework for researchers to explore these important biological processes and to develop new applications in RNA biology and therapeutics.
References
Application Notes and Protocols for Fluorescent Labeling of Guanosine 3'-(dihydrogen phosphate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of strategies for the fluorescent labeling of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP). Due to the limited availability of direct, established protocols for labeling this specific mononucleotide, this document presents detailed, adaptable protocols based on established bioconjugation and enzymatic techniques. These methods are intended to serve as a starting point for researchers to develop and optimize their own labeling strategies for 3'-GMP.
Introduction
Guanosine 3'-monophosphate is a purine nucleotide that plays a role in various biological processes. Fluorescently labeled 3'-GMP can be a valuable tool for studying its interactions with proteins, its role in signaling pathways, and for the development of high-throughput screening assays. The selection of a labeling strategy will depend on the specific application, the desired properties of the final labeled product, and the available laboratory resources.
The primary challenges in labeling a small molecule like 3'-GMP are achieving site-specific conjugation without significantly altering its biological activity and ensuring efficient purification of the labeled product from unlabeled starting material and excess dye. This document outlines three potential strategies to address these challenges:
-
Chemical Conjugation to the 3'-Phosphate Group: A direct and versatile method for attaching a fluorescent probe.
-
Enzymatic Labeling using Terminal Deoxynucleotidyl Transferase (TdT): An enzymatic approach that may offer high specificity.
-
Chemical Modification of the Guanine Base: A strategy that preserves the phosphate and ribose moieties.
Data Presentation: Comparison of Labeling Strategies
| Labeling Strategy | Principle | Potential Advantages | Potential Challenges | Recommended Dyes |
| Chemical Conjugation to 3'-Phosphate | Activation of the phosphate group followed by reaction with an amine-modified fluorescent dye. | High labeling efficiency, wide range of compatible dyes, direct and well-established chemistry. | Potential for the label to interfere with biological interactions involving the phosphate group. | Amine-reactive dyes (e.g., NHS esters of Fluorescein, Cy3, Cy5, Alexa Fluor dyes). |
| Enzymatic Labeling with TdT | Template-independent addition of a fluorescently labeled nucleotide to the 3'-end of a substrate. | High specificity, potentially milder reaction conditions compared to chemical methods. | 3'-GMP is not a standard substrate for TdT; optimization of reaction conditions is required. | Fluorescently labeled deoxynucleotides or dideoxynucleotides. |
| Chemical Modification of Guanine Base | Direct chemical modification of the guanine ring, for example, at the N7 or C8 position. | Preserves the native structure of the phosphate and ribose, potentially less interference with phosphate-binding proteins. | Can be a more complex multi-step synthesis, may alter interactions involving the guanine base. | Dyes with reactive groups suitable for modifying purine rings (e.g., haloacetyl derivatives). |
Experimental Protocols
Protocol 1: Chemical Conjugation to the 3'-Phosphate Group using EDAC
This protocol describes the conjugation of an amine-modified fluorescent dye to the 3'-phosphate group of 3'-GMP using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).
Materials:
-
Guanosine 3'-(dihydrogen phosphate) (3'-GMP)
-
Amine-reactive fluorescent dye (e.g., Fluorescein-NHS ester, Cy3-NHS ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction tubes
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of Reagents:
-
Dissolve 3'-GMP in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF to a final concentration of 50 mM.
-
Prepare a fresh solution of EDAC in 0.1 M MES buffer (pH 6.0) at a concentration of 100 mM.
-
Prepare a fresh solution of NHS in 0.1 M MES buffer (pH 6.0) at a concentration of 100 mM.
-
-
Activation of 3'-GMP:
-
In a reaction tube, combine 100 µL of the 10 mM 3'-GMP solution, 50 µL of the 100 mM EDAC solution, and 50 µL of the 100 mM NHS solution.
-
Vortex the mixture gently and incubate at room temperature for 1 hour to activate the phosphate group.
-
-
Conjugation Reaction:
-
To the activated 3'-GMP solution, add 30 µL of the 50 mM fluorescent dye solution in DMF.
-
Vortex the mixture and incubate at room temperature for 4-6 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled 3'-GMP from unreacted dye and 3'-GMP using reverse-phase HPLC. A C18 column is typically suitable.
-
Use a gradient of an appropriate mobile phase, such as acetonitrile in triethylammonium acetate (TEAA) buffer, to separate the components.
-
Monitor the elution profile using both UV-Vis absorbance (at the absorbance maximum of the dye and 260 nm for guanosine) and fluorescence detection.
-
Collect the fractions corresponding to the fluorescently labeled 3'-GMP.
-
-
Characterization:
-
Confirm the identity and purity of the labeled product by mass spectrometry.
-
Determine the concentration of the labeled 3'-GMP by measuring the absorbance of the dye.
-
Protocol 2: Enzymatic Labeling using Terminal Deoxynucleotidyl Transferase (TdT) - A Hypothetical Approach
This protocol outlines a hypothetical approach for the enzymatic labeling of 3'-GMP using Terminal Deoxynucleotidyl Transferase (TdT). This method is exploratory and will likely require significant optimization.
Materials:
-
Guanosine 3'-(dihydrogen phosphate) (3'-GMP)
-
Fluorescently labeled dideoxynucleotide triphosphate (e.g., ddUTP-Cy5)
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer (typically provided with the enzyme)
-
Nuclease-free water
-
Reaction tubes
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
3'-GMP (to a final concentration of 1 mM)
-
Fluorescently labeled ddNTP (e.g., ddUTP-Cy5, to a final concentration of 0.1 mM)
-
TdT Reaction Buffer (1X final concentration)
-
TdT enzyme (20 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
Incubation:
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Enzyme Inactivation:
-
Heat the reaction mixture to 70°C for 10 minutes to inactivate the TdT enzyme.
-
-
Analysis and Purification:
-
Analyze the reaction products by HPLC to determine the efficiency of the labeling reaction.
-
If successful, purify the labeled 3'-GMP from unreacted components using HPLC as described in Protocol 1.
-
Note: The efficiency of this reaction is uncertain as 3'-GMP is not a standard substrate for TdT. Variations in substrate concentration, enzyme concentration, and incubation time may be necessary.
Protocol 3: Chemical Modification of the Guanine Base
This protocol provides a general framework for the chemical modification of the guanine base of 3'-GMP. This is a more advanced chemical synthesis that may require expertise in organic chemistry. The example below focuses on alkylation at the N7 position.
Materials:
-
Guanosine 3'-(dihydrogen phosphate) (3'-GMP)
-
A fluorescent dye with a haloacetyl reactive group (e.g., 5-Iodoacetamidofluorescein)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Reaction vial
-
HPLC system for purification
-
NMR and mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve 3'-GMP to a concentration of 10 mM in anhydrous DMF.
-
Add 1.5 equivalents of the haloacetyl-functionalized fluorescent dye.
-
Add 2 equivalents of DIPEA to act as a base.
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the N7-alkylated fluorescent 3'-GMP derivative by HPLC.
-
-
Characterization:
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for chemical conjugation to the 3'-phosphate of 3'-GMP.
Caption: Potential applications of fluorescently labeled 3'-GMP in biological assays.
Experimental Applications of Guanosine 3'-Phosphate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3'-phosphate analogs, particularly guanosine 3',5'-bis(diphosphate) (ppGpp), are critical signaling molecules, primarily recognized for their central role in the bacterial stringent response. This response is a highly conserved stress-management pathway that enables bacteria to survive harsh conditions such as nutrient starvation. The accumulation of ppGpp triggers a massive reprogramming of cellular physiology, including the downregulation of genes involved in growth and proliferation and the upregulation of genes required for stress tolerance and amino acid biosynthesis.[1][2][3] This pivotal role makes the enzymes involved in ppGpp metabolism attractive targets for the development of novel antimicrobial agents. These application notes provide an overview of the experimental applications of guanosine 3'-phosphate analogs, with a focus on ppGpp, and offer detailed protocols for their synthesis and use in key assays.
Key Applications
The primary experimental applications of guanosine 3'-phosphate analogs revolve around the study of the bacterial stringent response and the enzymes that regulate it. These applications include:
-
Elucidating the mechanism of the stringent response: ppGpp and its analogs are used to study how bacteria adapt to environmental stress by modulating transcription, translation, and DNA replication.[4][5][6]
-
Characterizing enzymes of the ppGpp metabolic pathway: Analogs are used as substrates or inhibitors to study the kinetics and regulation of enzymes like RelA, SpoT, and other RelA/SpoT homolog (RSH) proteins.[7][8][9]
-
Screening for novel antimicrobial compounds: High-throughput screening assays utilize ppGpp and its analogs to identify inhibitors of the stringent response pathway, which represent a promising new class of antibiotics.[1][7][10]
-
Investigating the role of ppGpp in virulence and biofilm formation: These molecules are used to understand how the stringent response contributes to bacterial pathogenicity and the formation of antibiotic-resistant biofilms.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of ppGpp and its analogs with various bacterial enzymes. This data is essential for designing and interpreting experiments aimed at understanding the stringent response and for the development of novel inhibitors.
Table 1: Inhibition of Rel/RSH Enzymes by ppGpp Analogs
| Compound | Target Enzyme | Bacterial Species | IC50 | Reference(s) |
| Relacin | Rel | Bacillus subtilis | 200 µM | [1] |
| (p)ppGpp analogs | RelA | Escherichia coli | 1 - 5 mM | [7] |
| (p)ppGpp analogs | Rel | Deinococcus radiodurans | 1 - 5 mM | [7] |
| Synthetic (p)ppGpp analog | RelMsm | Mycobacterium smegmatis | Dose-dependent inhibition | [10] |
Table 2: Binding Affinities and Kinetic Parameters of ppGpp and its Targets
| Ligand | Protein Target | Bacterial Species | Parameter | Value | Reference(s) |
| ppGpp | HprT | Bacillus subtilis | IC50 | 11 µM | |
| ppGpp | HprT | Staphylococcus aureus | Kd | 0.37 - 0.75 µM | |
| pppGpp | Polyphosphate hydrolase (PPX) | Escherichia coli | Ki | 10 µM | |
| ppGpp | Polyphosphate hydrolase (PPX) | Escherichia coli | Ki | 200 µM | |
| GDP | Der | Escherichia coli | Kd | 1.3 ± 0.1 µM | |
| ppGpp | Der | Escherichia coli | Kd | 1.8 ± 0.2 µM | |
| GTP | Der | Escherichia coli | Kd | 13.7 ± 7.1 µM | |
| pppGpp | Der | Escherichia coli | Kd | 6.9 ± 2.9 µM | |
| GTP | RF3 | Escherichia coli | Kd | 29.3 ± 9.8 µM | |
| pppGpp | RF3 | Escherichia coli | Kd | 15 ± 5 µM | |
| ppGpp | RF3 | Escherichia coli | Kd | 0.82 ± 0.09 µM | |
| ppGpp | RNA Polymerase (Site 1) | Escherichia coli | Similar affinity to Site 2 | - | [12] |
| ppGpp | RNA Polymerase (Site 2) | Escherichia coli | Similar affinity to Site 1 | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Guanosine 3',5'-bis(diphosphate) (ppGpp)
This protocol describes a method for the enzymatic synthesis of ppGpp using a purified RelA/RSH enzyme.
Materials:
-
Purified RelA or a truncated, constitutively active variant (e.g., RelA')
-
GTP (Guanosine 5'-triphosphate)
-
ATP (Adenosine 5'-triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM KCl, 1 mM DTT
-
Quenching Solution: 2 M Formic Acid
-
Thin Layer Chromatography (TLC) plates (PEI Cellulose F)
-
TLC Running Buffer: 1.5 M KH2PO4, pH 3.4
-
Phosphorimager or autoradiography film
-
[α-32P]GTP or [γ-32P]ATP for radiolabeling (optional, for detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, add:
-
4 µL of 5x Reaction Buffer
-
2 µL of 10 mM GTP
-
2 µL of 10 mM ATP
-
(Optional) 1 µL of [α-32P]GTP or [γ-32P]ATP
-
X µL of purified RelA enzyme (concentration to be optimized empirically)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiation and Incubation: Initiate the reaction by transferring the tube to a 37°C water bath or heat block. Incubate for 1-2 hours.
-
Quenching: Stop the reaction by adding 5 µL of 2 M Formic Acid.
-
TLC Analysis:
-
Detection and Quantification:
-
Dry the TLC plate thoroughly.
-
If using radiolabeling, expose the plate to a phosphorimager screen or autoradiography film to visualize the separated nucleotides.
-
The spot corresponding to ppGpp will migrate slower than GTP.
-
Quantify the amount of ppGpp synthesized by densitometry of the spots.
-
Protocol 2: In Vitro Transcription Assay with RNA Polymerase and ppGpp
This protocol is designed to assess the effect of ppGpp on the transcriptional activity of bacterial RNA polymerase (RNAP).
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
DNA template containing a promoter of interest (e.g., a ribosomal RNA promoter like rrnB P1)
-
NTP mix (ATP, CTP, UTP at 150 µM each; GTP at a lower, limiting concentration, e.g., 15 µM)
-
[α-32P]UTP or [α-32P]CTP for radiolabeling of transcripts
-
ppGpp solution
-
Transcription Buffer: 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Polyacrylamide gel (e.g., 6-8% denaturing polyacrylamide gel with 7M urea)
-
TBE Buffer (Tris-borate-EDTA)
Procedure:
-
Reaction Setup: Assemble the transcription reactions on ice. For a 20 µL reaction, add:
-
10 µL of 2x Transcription Buffer
-
2 µL of DNA template (e.g., 5-10 nM final concentration)
-
2 µL of ppGpp or buffer control (to achieve desired final concentration, e.g., 0-500 µM)
-
1 µL of RNAP holoenzyme (e.g., 50 nM final concentration)
-
Nuclease-free water to 18 µL.
-
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the formation of open promoter complexes.
-
Initiation: Start the transcription reaction by adding 2 µL of the NTP mix containing the radiolabeled nucleotide.
-
Incubation: Continue incubation at 37°C for 10-20 minutes.
-
Termination: Stop the reactions by adding 20 µL of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in TBE buffer until the dyes have migrated sufficiently.
-
Visualization and Analysis:
-
Dry the gel.
-
Expose the dried gel to a phosphorimager screen or autoradiography film.
-
Analyze the intensity of the bands corresponding to the full-length transcripts to determine the effect of ppGpp on transcription from the specific promoter.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving guanosine 3'-phosphate analogs.
Caption: The bacterial stringent response signaling pathway.
Caption: Workflow for in vitro ppGpp synthesis and analysis.
References
- 1. (p)ppGpp and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Stringent response - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of E. coli RNA Polymerase Regulation by ppGpp Is Suggested by the Structure of Their Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–Ligand Interactions in Scarcity: The Stringent Response from Bacteria to Metazoa, and the Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking glucose metabolism to the stringent response through the PTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two (p)ppGpp Synthetase Genes, relA and spoT, Are Involved in Regulating Cell Motility, Exopolysaccharides Production, and Biofilm Formation of Vibrio alginolyticus [frontiersin.org]
- 12. PpGpp Binds to [E. Coli] RNA Polymerase with Similar Affinity at Both Sites - Angela Myers - Google Books [books.google.com]
- 13. ppGpp assay - Bacterial genetics lab [paineira.usp.br]
Application Notes and Protocols: Guanosine 3'-(dihydrogen phosphate) in Riboswitch Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboswitches are structured non-coding RNA elements, predominantly found in the 5'-untranslated regions of bacterial messenger RNA, that regulate gene expression by directly binding to specific small molecule metabolites.[1][2] The guanine riboswitch family, one of the first to be discovered, typically controls genes involved in purine metabolism and transport.[3][4] Upon binding guanine or closely related analogs, the riboswitch undergoes a conformational change that often leads to the formation of a transcriptional terminator, thereby downregulating gene expression.[5]
The high specificity of riboswitches for their cognate ligands makes them attractive targets for novel antimicrobial agents.[6] Understanding the range of ligands a particular riboswitch can bind is crucial for both elucidating its biological role and for designing synthetic molecules that can modulate its function. While extensive research has been conducted on the interaction of guanine riboswitches with ligands such as guanine, adenine, xanthine, and 2'-deoxyguanosine, to date, there is a notable gap in the literature regarding the specific interaction with Guanosine 3'-(dihydrogen phosphate) , also known as Guanosine 3'-monophosphate (3'-GMP).
These application notes provide a comprehensive overview of the methodologies used to study ligand-riboswitch interactions, using data from known guanine riboswitch ligands as a reference. The protocols and data presented herein are intended to serve as a foundational guide for researchers wishing to investigate the potential role of Guanosine 3'-(dihydrogen phosphate) as a ligand for guanine-family riboswitches.
Data Presentation: Ligand Specificity of Guanine-Family Riboswitches
The binding affinity of a ligand to a riboswitch is a key quantitative measure of their interaction. The dissociation constant (Kd) is commonly used to express this affinity, with a lower Kd value indicating a stronger binding interaction. The following tables summarize the reported Kd values for various purine derivatives with different classes of guanine riboswitches. This data provides a baseline for comparison when evaluating the binding of novel or less-studied ligands like Guanosine 3'-(dihydrogen phosphate).
Table 1: Dissociation Constants (Kd) for Guanine-I Riboswitch Variants
| Ligand | Guanine-I Riboswitch (Typical) | 2'-dG-III Riboswitch | Notes |
| Guanine | ~5 nM[7] | 2.6 ± 0.3 μM[1] | High affinity for the canonical riboswitch. |
| Hypoxanthine | ~100 nM | 3.1 μM[8] | Weaker binding than guanine. |
| Xanthine | Binds, Kd not specified | No detectable binding[8] | Demonstrates specificity of the binding pocket. |
| Guanosine | Binds, Kd not specified | 4.6 ± 0.1 μM[1] | The ribose moiety is tolerated, but may reduce affinity in some variants. |
| 2'-Deoxyguanosine | Binds, Kd not specified | Binds with comparable affinity to guanine[1] | Some riboswitch classes have evolved to specifically recognize this nucleoside.[4] |
Table 2: Dissociation Constants (Kd) for Guanine-II Riboswitch
| Ligand | PRT Guanine-II Riboswitch | Notes |
| Guanine | Comparable affinity to Guanine-I | Exhibits higher ligand-binding specificity than Guanine-I.[8] |
| Guanosine | 11.0 μM[8] | Shows tolerance for the ribose group. |
| 2'-Deoxyguanosine | 8.5 μM[8] | Similar affinity to guanosine. |
| Hypoxanthine | 3.1 μM[8] | Binds with relatively high affinity. |
| Xanthine | No detectable binding[8] | High degree of specificity. |
Experimental Protocols
To investigate the interaction of Guanosine 3'-(dihydrogen phosphate) with a guanine riboswitch, the following established protocols can be adapted. These methods are routinely used to determine binding affinities and to observe ligand-induced structural changes in riboswitches.
Protocol 1: In Vitro Transcription of Riboswitch RNA
Objective: To produce the riboswitch RNA sequence for use in binding assays.
Materials:
-
Linearized DNA template containing the riboswitch sequence downstream of a T7 RNA polymerase promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
DNase I (RNase-free).
-
Urea-polyacrylamide gel electrophoresis (PAGE) supplies.
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
Methodology:
-
Set up the in vitro transcription reaction by combining the DNA template, rNTPs, transcription buffer, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for a further 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using denaturing (8 M urea) PAGE.
-
Visualize the RNA bands by UV shadowing, excise the band corresponding to the correct size.
-
Elute the RNA from the gel slice using an appropriate elution buffer.
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend in RNase-free water.
-
Quantify the RNA concentration using UV spectrophotometry.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ligand binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified riboswitch RNA.
-
Guanosine 3'-(dihydrogen phosphate) ligand.
-
ITC buffer (e.g., 40 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[9]
-
Isothermal titration calorimeter.
Methodology:
-
Prepare the RNA and ligand samples by dialysis in the same ITC buffer to minimize buffer mismatch effects.
-
Anneal the RNA by heating to 65°C for 5 minutes and then placing on ice for 30 minutes to ensure proper folding.[9]
-
Load the RNA solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the Guanosine 3'-(dihydrogen phosphate) solution (typically 10-20 times the RNA concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat change.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine Kd, ΔH, and n.
Protocol 3: In-line Probing Assay
Objective: To monitor ligand-induced conformational changes in the riboswitch RNA structure. This assay relies on the principle that unstructured regions of the RNA are more susceptible to spontaneous cleavage.
Materials:
-
Riboswitch RNA, 5'-end labeled with ³²P.
-
Guanosine 3'-(dihydrogen phosphate) at various concentrations.
-
In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing PAGE supplies.
-
Phosphorimager.
Methodology:
-
5'-end label the purified riboswitch RNA with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Incubate the labeled RNA in the in-line probing buffer in the absence and presence of a range of concentrations of Guanosine 3'-(dihydrogen phosphate).
-
Allow the spontaneous cleavage reaction to proceed for 24-48 hours at room temperature.
-
Stop the reactions by adding the stop solution.
-
Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the resulting cleavage patterns. Regions of the RNA that become protected from cleavage upon ligand binding are indicative of structural changes and ligand interaction sites.[4]
Visualizations
Guanine Riboswitch Signaling Pathway
References
- 1. Structure-based insights into the ligand specificity tuning of 2′-dG-III riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Ligand Response of Guanidine-IV riboswitch at Single-molecule Level [elifesciences.org]
- 6. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis and Tracing of Radiolabeled Guanosine 5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-triphosphate (GTP) is a pivotal molecule in cellular physiology, serving as a building block for RNA synthesis, an energy source for metabolic reactions, and a critical signaling molecule in various transduction pathways.[1] The ability to trace the fate of GTP within these processes is invaluable for understanding cellular function and for the development of novel therapeutics. Radiolabeling of GTP, most commonly with Phosphorus-32 (³²P) at the gamma phosphate position ([γ-³²P]GTP), provides a highly sensitive method for its detection and quantification in biochemical assays.
These application notes provide a comprehensive overview of the enzymatic synthesis of [γ-³²P]GTP, its purification, and its application in tracing key cellular signaling pathways.
Synthesis of [γ-³²P]Guanosine 5'-triphosphate
The enzymatic synthesis of [γ-³²P]GTP offers a reliable method for producing a high-purity, high-specific-activity product. The most common approach is analogous to the synthesis of [γ-³²P]ATP and relies on the transfer of a ³²P-labeled phosphate group from a donor to a GDP acceptor molecule.
Experimental Protocol: Enzymatic Synthesis of [γ-³²P]GTP
This protocol is adapted from established methods for [γ-³²P]ATP synthesis and is suitable for producing high-quality [γ-³²P]GTP.[2][3]
Materials:
-
Guanosine 5'-diphosphate (GDP)
-
Carrier-free [³²P]orthophosphoric acid (H₃³²PO₄)
-
Glyceraldehyde-3-phosphate dehydrogenase
-
3-Phosphoglycerate kinase
-
DL-glyceraldehyde-3-phosphate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
DEAE-Sephadex A-25 resin
-
Ammonium bicarbonate solution
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a suitable reaction buffer (e.g., Tris-HCl) containing DTT:
-
GDP solution
-
Carrier-free [³²P]orthophosphoric acid
-
DL-glyceraldehyde-3-phosphate
-
NAD⁺
-
-
Enzyme Addition: Add a mixture of glyceraldehyde-3-phosphate dehydrogenase and 3-phosphoglycerate kinase to the reaction tube.
-
Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically but is typically in the range of 30-60 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) followed by autoradiography to visualize the conversion of [³²P]orthophosphate to [γ-³²P]GTP.
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by heating the mixture to 95-100°C for 2-5 minutes to inactivate the enzymes.
-
Purification: Purify the [γ-³²P]GTP from the reaction mixture using DEAE-Sephadex A-25 ion-exchange chromatography.
Experimental Protocol: Purification of [γ-³²P]GTP by Ion-Exchange Chromatography
Materials:
-
DEAE-Sephadex A-25 column
-
Ammonium bicarbonate buffers (e.g., 0.2 M and 0.6 M)
-
Reaction mixture containing [γ-³²P]GTP
Procedure:
-
Column Equilibration: Equilibrate the DEAE-Sephadex A-25 column with a low concentration of ammonium bicarbonate buffer (e.g., 0.2 M).
-
Sample Loading: Load the terminated reaction mixture onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer (0.2 M ammonium bicarbonate) to remove unbound contaminants, including unreacted [³²P]orthophosphate and other reaction components.[4]
-
Elution: Elute the bound [γ-³²P]GTP from the column using a higher concentration of ammonium bicarbonate buffer (e.g., 0.6 M).[4]
-
Fraction Collection: Collect the eluted fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Pooling and Analysis: Pool the fractions containing the highest radioactivity. The radiochemical purity of the final product can be assessed by TLC and autoradiography. A purity of >97% is typically achievable.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the enzymatic synthesis of radiolabeled nucleotides like [γ-³²P]GTP. Actual values may vary depending on specific experimental conditions.
| Parameter | Typical Value | Reference |
| Radiochemical Purity | > 97% | [5] |
| Yield (relative to ³²P) | 50 - 70% | [5] |
| Specific Activity | Up to 10 Ci/mmole | [6] |
Applications of Radiolabeled GTP in Tracing Cellular Pathways
Radiolabeled GTP is a powerful tool for investigating a multitude of cellular processes where GTP acts as a substrate or a signaling molecule.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. The activation of a GPCR by its ligand triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to its activation and downstream signaling.
Application: The binding of a non-hydrolyzable, radiolabeled GTP analog, such as [³⁵S]GTPγS, to cell membranes containing a GPCR of interest is a widely used assay to measure receptor activation. This assay allows for the quantitative determination of agonist potency (EC₅₀) and antagonist affinity (Kᵢ).
Ras Signaling Pathway
Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell proliferation, differentiation, and survival. The activation of Ras is dependent on the exchange of GDP for GTP, a process often initiated by receptor tyrosine kinases (RTKs).
Application: Tracing the incorporation of [γ-³²P]GTP into Ras proteins can be used to study the activity of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) that regulate the Ras cycle.
Protein Synthesis: Elongation Phase
Protein synthesis is an energy-intensive process, with GTP providing the energy for several key steps. During the elongation phase of translation, GTP is hydrolyzed by elongation factors (EF-Tu and EF-G in prokaryotes) to facilitate the delivery of aminoacyl-tRNAs to the ribosome and the translocation of the ribosome along the mRNA.[7][8]
Application: The rate of [γ-³²P]GTP hydrolysis in in vitro translation systems can be used to study the kinetics of the elongation cycle and to investigate the effects of antibiotics or other small molecules that target the ribosome.
Experimental Workflow
The overall workflow for the synthesis of radiolabeled GTP and its use in tracing experiments is summarized below.
Conclusion
The synthesis of radiolabeled Guanosine 5'-triphosphate provides a robust and sensitive tool for the detailed investigation of numerous fundamental cellular processes. The protocols and applications outlined in these notes offer a framework for researchers, scientists, and drug development professionals to utilize this powerful technique in their studies of signal transduction, protein synthesis, and other GTP-dependent pathways. Careful execution of the synthesis and purification steps is crucial for obtaining high-quality radiolabeled GTP, which is essential for generating reliable and reproducible experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for preparing (gamma-32p) labeled nucleotides by enzymatic conversion of dihydroxyacetone phosphate to 3-phosphoglycerate (1993) | Paul Lin | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of nucleotide-linked peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of nucleoside-gamma-[32P]triphosphates of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Guanosine 3'-(dihydrogen phosphate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (Guanosine 3'-P). Our goal is to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Guanosine 3'-(dihydrogen phosphate).
Issue 1: Low Phosphorylation Yield
Question: My phosphorylation reaction is resulting in a low yield of the desired Guanosine 3'-P. What are the potential causes and how can I improve the yield?
Answer:
Low phosphorylation yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Phosphorylating Agent: The choice and activity of the phosphorylating agent are critical.
-
Troubleshooting:
-
Verify the purity and activity of your phosphorylating agent (e.g., phosphoryl chloride, dibenzyl phosphoramidite). Degradation of the reagent can significantly reduce efficiency.
-
Consider alternative phosphorylating agents. For instance, using a more reactive phosphoramidite reagent might improve yields in certain contexts.[1]
-
-
-
Inefficient Activation: In phosphoramidite chemistry, the activator plays a crucial role.
-
Troubleshooting:
-
Ensure the activator (e.g., tetrazole) is fresh and anhydrous.
-
Optimize the equivalents of the activator used.
-
-
-
Side Reactions: Unwanted reactions can consume starting material and reduce the yield of the target product.
-
Troubleshooting:
-
Phosphorylation at other positions: The 2'- and 5'-hydroxyl groups of guanosine are also reactive. Ensure proper protection of these groups before the 3'-phosphorylation step.
-
Guanine modification: The exocyclic amine and the O6 position of the guanine base can undergo side reactions. The use of appropriate protecting groups for the guanine moiety is essential.[2][3][4]
-
-
-
Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction outcome.
-
Troubleshooting:
-
Temperature: Some phosphorylation reactions are sensitive to temperature. Running the reaction at a lower temperature may reduce side product formation, while a higher temperature might be needed to drive the reaction to completion. Experiment with a range of temperatures to find the optimum.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may increase the formation of degradation products.
-
Solvent: Ensure the use of anhydrous solvents to prevent hydrolysis of the phosphorylating agent and intermediates. The choice of solvent can also affect the solubility of reactants and the reaction rate.
-
-
Issue 2: Difficulty in Product Purification
Question: I am struggling to isolate pure Guanosine 3'-P from my reaction mixture. What are the common impurities and what purification strategies can I employ?
Answer:
Purification of Guanosine 3'-P can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Common Impurities:
-
Unreacted Guanosine
-
Di- and tri-phosphorylated guanosine species
-
Isomers (Guanosine 2'-P and 5'-P)
-
Hydrolyzed phosphorylating agent
-
Protecting group cleavage byproducts
Purification Strategies:
-
Chromatography:
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating nucleotides based on their charge. A DEAE-Sephadex or similar anion-exchange resin is commonly used.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can effectively separate the desired product from less polar impurities and can also resolve isomers.
-
-
Precipitation:
-
Enzymatic Cleanup:
-
If the reaction mixture contains other nucleotide phosphates, specific enzymes like 3'-nucleotidase could potentially be used to selectively hydrolyze unwanted byproducts, although this is a more advanced and less common approach in routine synthesis.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is protection of the guanosine hydroxyl and amino groups necessary during phosphorylation?
A1: Guanosine has multiple reactive sites: the 2', 3', and 5'-hydroxyl groups on the ribose sugar, and the N2-amino and O6-lactam groups on the guanine base. During phosphorylation, if these sites are not protected, the phosphorylating agent can react non-selectively, leading to a mixture of products including di- and tri-phosphorylated species, as well as modifications on the guanine base. This significantly reduces the yield of the desired Guanosine 3'-P and complicates the purification process.[2][4]
Q2: What are some common protecting groups for guanosine in the context of 3'-phosphorylation?
A2: The choice of protecting groups is crucial for a successful synthesis. Here are some commonly used protecting groups:
| Functional Group | Protecting Group | Abbreviation |
| 5'-Hydroxyl | Dimethoxytrityl | DMT |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS |
| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM |
| N2-Amino | Isobutyryl | iBu |
| N2-Amino | Acetyl | Ac |
| O6-Lactam | Diphenylcarbamoyl | DPC |
| O6-Lactam | tert-butyl | tBu |
The selection of a specific set of protecting groups depends on the overall synthetic strategy and the reaction conditions to be employed for phosphorylation and deprotection.[2][4]
Q3: What are the key parameters to consider when optimizing the deprotection step?
A3: The deprotection step is as critical as the phosphorylation reaction itself. Incomplete deprotection will result in a modified product, while harsh conditions can lead to degradation. Key considerations include:
-
Reagent Choice: The deprotection reagent must be chosen based on the protecting groups used. For example, acidic conditions are used to remove DMT groups, while fluoride reagents are used for silyl ethers.[9]
-
Temperature and Time: Deprotection reactions are often sensitive to temperature. Higher temperatures can speed up the reaction but may also cause degradation of the product. It is important to find a balance that ensures complete deprotection without significant product loss.
-
Quenching: After deprotection, the reaction should be properly quenched to stop the reaction and neutralize the deprotection reagent.
Experimental Protocols
Protocol 1: Phosphoramidite-Based Synthesis of Protected Guanosine 3'-Phosphate
This protocol outlines a general procedure for the phosphorylation of a 5'-O-DMT, 2'-O-TBDMS, N2-isobutyryl protected guanosine.
Materials:
-
5'-O-DMT, 2'-O-TBDMS, N2-isobutyryl Guanosine
-
Dibenzyl N,N-diisopropylphosphoramidite
-
Tetrazole (activator)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen peroxide (30% solution) for oxidation
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve the protected guanosine (1 equivalent) in anhydrous DCM.
-
Add tetrazole (1.5 equivalents) to the solution and stir until dissolved.
-
Slowly add dibenzyl N,N-diisopropylphosphoramidite (1.2 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to 0°C and add a 30% solution of hydrogen peroxide to oxidize the phosphite triester to a phosphate triester.
-
Stir for 30 minutes at 0°C.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Deprotection of the Protected Guanosine 3'-Phosphate
Materials:
-
Protected Guanosine 3'-phosphate triester
-
Ammonia solution (30-33% aqueous)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Base Deprotection: Dissolve the protected guanosine 3'-phosphate in a concentrated aqueous ammonia solution.
-
Stir at room temperature or slightly elevated temperature (e.g., 55°C) for 12-16 hours to remove the isobutyryl and benzyl protecting groups.
-
Lyophilize the solution to remove ammonia and water.
-
Silyl Deprotection: Dissolve the residue in anhydrous THF.
-
Add TEA·3HF (2 equivalents) and stir at room temperature for 12-24 hours to remove the TBDMS group.
-
Quench the reaction by adding a buffer solution (e.g., triethylammonium bicarbonate).
-
Purify the final product, Guanosine 3'-(dihydrogen phosphate), by ion-exchange chromatography or RP-HPLC.
Data Presentation
Table 1: Comparison of Phosphorylation Conditions and Yields
| Phosphorylating Agent | Activator | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Dibenzyl N,N-diisopropylphosphoramidite | Tetrazole | DCM | 1 | 25 | 99 | [1] |
| Dibenzyl N,N-diisopropylphosphoramidite | Tetrazole | DCM | 1 | 25 | 78 | [1] |
| Pyrene pyrophosphate | N/A | DMF | 24 | 25 | 53-73 | [1] |
Table 2: Deprotection Strategies and Conditions
| Protecting Groups | Deprotection Reagent(s) | Conditions | Notes | Reference |
| Ac-dC, iBu-dG | Ammonium Hydroxide/Methylamine (AMA) | 65°C, 5 min | UltraFAST deprotection | [9] |
| Pac-dA, Ac-dC, iPr-Pac-dG | Potassium Carbonate in Methanol | Room Temp | UltraMILD deprotection for sensitive molecules | [9] |
| Benzyl (on phosphate), Pivaloyl (on base) | 30-33% aq NH4OH | Room Temp | One-pot global deprotection | [1] |
Visualizations
Caption: A generalized experimental workflow for the chemical synthesis of Guanosine 3'-(dihydrogen phosphate).
Caption: A logical troubleshooting guide for addressing low yields in Guanosine 3'-P synthesis.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
- 2. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel strategy for O6-protection of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Guanosine 3'-(dihydrogen phosphate) Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Guanosine 3'-(dihydrogen phosphate), herein referred to as 3'-GMP or pG, in experimental samples.
Quick Navigation:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3'-GMP degradation in my samples?
A1: The degradation of 3'-GMP in biological and aqueous samples is primarily caused by two factors:
-
Enzymatic Degradation: Nucleases and phosphatases present in biological samples can rapidly hydrolyze the phosphodiester and N-glycosidic bonds of 3'-GMP.
-
Chemical Hydrolysis: The phosphodiester bond of 3'-GMP is susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures.
Q2: How can I prevent 3'-GMP degradation during sample collection and storage?
A2: To minimize degradation, it is crucial to handle and store samples properly:
-
Low Temperature: Collect and process samples on ice and store them at -80°C for long-term stability.
-
Nuclease Inhibitors: Add a cocktail of nuclease and phosphatase inhibitors to your lysis or extraction buffers.
-
pH Control: Maintain the pH of your sample solution within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
-
Chelating Agents: Incorporate chelating agents like EDTA to sequester divalent cations that are cofactors for many nucleases.
Q3: What are the common degradation products of 3'-GMP?
A3: The primary degradation products of 3'-GMP are guanosine (formed by the cleavage of the phosphate group) and guanine (resulting from the cleavage of the N-glycosidic bond). Further degradation of the ribose sugar can also occur under harsh conditions.
Q4: At what temperature should I store my 3'-GMP samples?
A4: For short-term storage (a few hours), keeping samples on ice (0-4°C) is recommended. For long-term storage, freezing at -80°C is essential to significantly slow down both enzymatic and chemical degradation processes. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Can the type of sample matrix affect 3'-GMP stability?
A5: Absolutely. Complex biological matrices like cell lysates, tissue homogenates, and plasma contain endogenous enzymes that can actively degrade 3'-GMP. It is critical to inactivate these enzymes immediately upon sample collection. In contrast, 3'-GMP is generally more stable in purified buffer systems, although chemical hydrolysis can still occur depending on the pH and temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to 3'-GMP degradation.
Logical Troubleshooting Workflow
Question & Answer Troubleshooting
Problem 1: My 3'-GMP standard shows multiple peaks on HPLC analysis.
-
Possible Cause: The 3'-GMP standard may have degraded during storage.
-
Solution: Prepare a fresh stock solution of your 3'-GMP standard from a new vial. Ensure the standard is dissolved in a neutral pH buffer and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Problem 2: I observe a significant decrease in the 3'-GMP peak area over a short period in my processed biological samples.
-
Possible Cause 1: Endogenous Enzymatic Activity. Your sample likely contains active nucleases and/or phosphatases.
-
Solution: Immediately after collection, treat your samples with a potent nuclease and phosphatase inhibitor cocktail. Work quickly and keep samples on ice at all times. For cellular or tissue samples, rapid homogenization in a lysis buffer containing inhibitors is crucial.
-
-
Possible Cause 2: Inappropriate pH. The pH of your sample may be promoting acid or base-catalyzed hydrolysis.
-
Solution: Ensure that all buffers used for sample processing and analysis are at a neutral pH (6.0-8.0). Verify the pH of your final sample preparation.
-
Problem 3: I see a corresponding increase in a peak that I suspect is guanosine.
-
Possible Cause: This is a strong indication of phosphatase activity, which cleaves the phosphate group from 3'-GMP.
-
Solution: Re-evaluate your use of phosphatase inhibitors. Ensure they are active and used at the recommended concentration. Consider adding a broad-spectrum phosphatase inhibitor to your sample preparation workflow.
Problem 4: My 3'-GMP levels are consistently low across all my samples, including controls.
-
Possible Cause 1: Systemic Degradation During Sample Processing. A step in your common sample preparation protocol may be causing degradation.
-
Solution: Review your entire workflow. Are there any delays where samples are not kept on ice? Are any of your common reagents (e.g., buffers) at an incorrect pH or contaminated?
-
-
Possible Cause 2: Issues with the Analytical Method. The analytical method itself might not be optimal for detecting 3'-GMP.
-
Solution: Verify the parameters of your HPLC or mass spectrometry method. Ensure the mobile phase composition and gradient are suitable for separating and detecting 3'-GMP. Run a fresh, known-concentration standard to confirm instrument performance.
-
Stability Data for Guanosine Monophosphates
| Condition | Parameter | Value | Stability Implication |
| Temperature | Half-life at 100°C (pH 7.0) | 8.2 hours | High temperatures significantly accelerate degradation. |
| Half-life at 23°C (pH 5.0) | ~19 years | Very stable at room temperature in the absence of enzymes. | |
| pH | Half-life at 100°C (pH 4.0) | 6.4 hours | Acidic conditions increase the rate of hydrolysis. |
| Half-life at 100°C (pH 9.0) | 38.5 hours | More stable under slightly alkaline conditions at high temperatures. | |
| Enzymatic | Phosphodiesterases (PDEs) | Hydrolyze cyclic GMP to 5'-GMP | Illustrates the potential for enzymatic degradation of the phosphate group. |
Data adapted from studies on Guanosine 5'-monophosphate and cyclic Guanosine monophosphate.
Experimental Protocols
Protocol 1: Sample Preparation for 3'-GMP Stability Analysis
This protocol is designed to minimize the degradation of 3'-GMP in biological samples during preparation for analysis by HPLC or LC-MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Nuclease and Phosphatase Inhibitor Cocktail (commercial or prepared fresh)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Cell Culture Samples:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added nuclease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and either proceed immediately to analysis or flash-freeze in liquid nitrogen and store at -80°C.
-
-
Tissue Samples:
-
Immediately after dissection, flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold Lysis Buffer with inhibitors.
-
Homogenize the sample using a suitable homogenizer on ice.
-
Proceed with the centrifugation and supernatant collection steps as described for cell culture samples.
-
Protocol 2: Analysis of 3'-GMP by HPLC-UV
This protocol provides a general method for the separation and quantification of 3'-GMP.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
3'-GMP standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 25% B
-
15-20 min: Hold at 25% B
-
20-25 min: Return to 100% A
-
25-30 min: Re-equilibration at 100% A
-
Procedure:
-
Prepare a standard curve of 3'-GMP in the appropriate sample diluent.
-
Thaw samples on ice and centrifuge at high speed for 5 minutes to pellet any precipitates.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to 3'-GMP and quantify using the standard curve.
Workflow for 3'-GMP Degradation Analysis
Technical Support Center: Optimizing HPLC Separation of Guanosine Phosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of guanosine phosphates (GMP, GDP, and GTP).
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC methods for separating guanosine phosphates?
A1: The two most prevalent HPLC methods for the separation of highly polar and anionic guanosine phosphates are Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] IP-RPLC utilizes an ion-pairing agent to increase the retention of the analytes on a non-polar stationary phase, while HILIC employs a polar stationary phase with a high organic content mobile phase to retain polar compounds.[1][3]
Q2: Why is my GTP sample degrading during analysis?
A2: Guanosine triphosphate (GTP) is susceptible to hydrolysis, which can lead to the degradation of the molecule into guanosine diphosphate (GDP) and guanosine monophosphate (GMP).[4] This degradation can be exacerbated by factors such as elevated temperature, and the pH of the mobile phase. To minimize degradation, it is recommended to use a refrigerated autosampler (4 °C) and ensure the mobile phase pH is controlled.[5] Additionally, prompt analysis after sample preparation is crucial.[6]
Q3: What is the optimal pH for the mobile phase in IP-RPLC of guanosine phosphates?
A3: The pH of the mobile phase is a critical parameter in the separation of nucleotides. For ion-paired reverse phase HPLC, a pH between 6.0 and 8.0 is generally recommended.[3] At a very low pH, the phosphate groups of the nucleotides will not be sufficiently negatively charged to interact with the ion-pairing agent. Conversely, at a very high pH, the ion-pairing agent may become neutralized, leading to a loss of interaction with the analytes.[3]
Q4: Can I use mass spectrometry (MS) detection with ion-pairing reagents?
A4: While ion-pairing reagents like tetrabutylammonium (TBA) are effective for UV-based detection, they can cause high background noise and ion source pollution in mass spectrometry. For LC-MS applications, HILIC is often a more suitable alternative as it employs MS-friendly mobile phases.[2] If ion-pairing is necessary, volatile ion-pairing agents such as triethylamine (TEA) and hexafluoroisopropanol (HFIP) are more compatible with MS detection.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of guanosine phosphates.
Problem 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of GMP, GDP, and GTP.
-
Inability to accurately quantify individual guanosine phosphates.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the concentration of the organic modifier (e.g., methanol or acetonitrile) and the buffer in the mobile phase. For IP-RPLC, adjust the concentration of the ion-pairing agent.[3][8] For HILIC, modify the salt concentration and pH of the aqueous portion of the mobile phase. |
| Incorrect pH of the Mobile Phase | Ensure the mobile phase pH is optimal for the charge state of the guanosine phosphates and the ion-pairing agent (typically pH 6-8 for IP-RPLC).[3] |
| Suboptimal Column Temperature | Vary the column temperature. Lower temperatures can sometimes improve selectivity in HILIC separations.[2] |
| Inadequate Column Chemistry | Consider using a different column. For IP-RPLC, a standard C18 column is common.[5][9] For HILIC, various polar stationary phases are available and can offer different selectivities.[1] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | In reversed-phase chromatography, residual silanol groups on the silica support can interact with the basic guanine moiety, causing tailing. Using a well-end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[8] |
| Column Contamination or Degradation | A buildup of contaminants on the column frit or at the head of the column can distort peak shape.[10][11] Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is too close to the pKa of the guanosine phosphates, both ionized and non-ionized forms may exist, leading to peak tailing. Adjust the pH to ensure a single ionic species. |
| Sample Overload | Injecting too much sample can lead to peak distortion.[12] Reduce the injection volume or dilute the sample. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections.
-
Difficulty in peak identification and quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients.[13] |
| Fluctuations in Pump Performance | Inconsistent mobile phase delivery can cause retention time shifts. Check the pump for leaks and ensure proper solvent mixing.[13][14] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.[15] |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven.[15] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for Guanosine Phosphates
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][16][17]
-
Mobile Phase A: 100 mM Potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: 100 mM Potassium phosphate buffer (pH 6.0) with 4 mM tetrabutylammonium bisulfate in a methanol/water mixture.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Gradient: A linear gradient can be employed, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the more retained triphosphates.
-
Sample Preparation: Dissolve samples in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.[18]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Guanosine Phosphates
This protocol is a general guideline and may require optimization.
-
Column: HILIC column (e.g., SeQuant® ZIC®-HILIC, 10 cm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM Ammonium acetate, pH 5.3 with acetic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis or Mass Spectrometry (ESI-negative mode).
-
Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous mobile phase to elute the analytes.
-
Sample Preparation: Ensure samples are dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.
Data Presentation
Table 1: Comparison of IP-RPLC Methods for Guanosine Phosphate Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supelco C-18 | Discovery C18 (5 µm, 25 x 4.6 mm) | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Potassium phosphate, pH 6.0 | 150 mM Phosphate buffer, pH 6 | 10 mM Potassium dihydrogen phosphate, 5 mM Sodium heptanesulfonate, pH 3 |
| Mobile Phase B | 0.1 M Potassium phosphate, 4 mM tetrabutylammonium bisulfate, pH 6.0, in 64:36 methanol/water | Methanol | - |
| Flow Rate | 1 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 254 and 262 nm | UV at 260 nm | PDA at 250 nm |
| Reference | [18] | [5] | [9] |
Table 2: HILIC Method Parameters for Nucleotide Separation
| Parameter | Method 1 |
| Column | SeQuant® ZIC-HILIC, 10 cm x 2.1 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 50 mM Ammonium acetate, pH 5.3 with acetic acid in water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | Q-TOF (ESI-negative) |
| Reference |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Caption: A logical workflow for HPLC method development.
References
- 1. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. conquerscientific.com [conquerscientific.com]
- 15. uhplcs.com [uhplcs.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 18. pubcompare.ai [pubcompare.ai]
"preventing non-specific binding in Guanosine 3'-(dihydrogen phosphate) assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in Guanosine 3'-(dihydrogen phosphate) (GDP) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of GDP assays?
A1: Non-specific binding refers to the interaction of assay components (e.g., proteins, test compounds) with surfaces other than the intended target. In GDP assays, this can involve the binding of labeled GDP, proteins, or small molecules to the walls of the microplate wells, beads, or other solid-phase supports. This phenomenon can lead to a high background signal, which obscures the true specific binding events you are trying to measure, ultimately reducing assay sensitivity and leading to inaccurate results.
Q2: What are the primary causes of high non-specific binding in GDP assays?
A2: High non-specific binding in GDP assays can stem from several factors:
-
Hydrophobic Interactions: Molecules may non-specifically adhere to plastic surfaces through hydrophobic interactions.
-
Electrostatic Interactions: Charged molecules can interact with charged surfaces on the assay plate or support.
-
Compound Aggregation: Test compounds, particularly at higher concentrations, can form aggregates that non-specifically bind to proteins or surfaces.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the assay surface can leave them exposed for unintended interactions.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly influence non-specific interactions.
Q3: How can I proactively minimize non-specific binding in my GDP assays?
A3: Proactive measures to minimize non-specific binding include:
-
Careful selection of assay plates and surfaces: Consider using low-binding plates.
-
Optimization of antibody or protein concentrations: Using excessive concentrations can increase background signal.[1]
-
Thorough washing steps: Increasing the number and duration of wash steps can help remove unbound reagents.[1]
-
Inclusion of appropriate blocking agents: Utilize agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.
-
Addition of detergents: Non-ionic detergents like Tween-20 can disrupt hydrophobic interactions.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
High background noise can mask the specific signal, reducing the assay's dynamic range and sensitivity.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is freshly prepared. |
| Suboptimal Antibody/Protein Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Ineffective Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a mild detergent, such as 0.05% Tween-20, to the wash buffer to help remove non-specifically bound proteins. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use high-purity water and reagents. Filter-sterilize buffers if necessary.[2] |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent compound aggregation. Test compound solubility in the assay buffer. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% BSA in PBS
-
1% Casein in TBS
-
-
Coat separate rows of a microplate with your target protein and leave some wells uncoated as a control for background binding.
-
Apply the different blocking buffers to respective rows and incubate for 1 hour at room temperature.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a labeled detection molecule (e.g., a secondary antibody) known to contribute to background, diluted in each of the corresponding blocking buffers.
-
Incubate according to your standard protocol.
-
Wash the plate thoroughly with PBST.
-
Develop and read the signal.
-
Compare the signal in the uncoated, blocked wells to identify the blocking buffer that provides the lowest background.
Issue 2: Inconsistent or Irreproducible Results
Variability between wells and experiments can undermine the reliability of your data.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Variable Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions. |
| Plate Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Alternatively, fill the outer wells with buffer or water to create a more uniform environment. |
| Inconsistent Incubation Times/Temperatures | Use a calibrated incubator and ensure consistent incubation times for all plates. |
| Reagent Degradation | Aliquot reagents and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Assessing Plate Uniformity
-
Prepare a single, large volume of all assay reagents.
-
Run the assay on a full plate, with a single condition (e.g., only buffer and detection reagents) in all wells.
-
Develop and read the plate.
-
Calculate the coefficient of variation (CV%) across the plate. A high CV% may indicate issues with pipetting, washing, or plate reader performance.
Visualizing Workflows and Pathways
Troubleshooting Workflow for High Non-Specific Binding
A logical workflow for troubleshooting high non-specific binding.
Simplified G-Protein Activation Cycle
Guanosine phosphates are central to G-protein signaling. Understanding this pathway can help in designing more specific assays.
Simplified G-protein signaling pathway showing GDP/GTP exchange.
References
Technical Support Center: Mass Spectrometry Analysis of Guanosine 3'-monophosphate (G3P)
Welcome to the technical support center for the mass spectrometry analysis of Guanosine 3'-(dihydrogen phosphate) (G3P) and its related analogs. Due to its polar nature and phosphate group, G3P presents unique challenges during LC-MS/MS analysis. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals overcome common interference issues. The principles discussed here are also broadly applicable to other guanosine monophosphates, such as 5'-GMP and cyclic GMP (cGMP), which share similar analytical characteristics.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low, inconsistent, or non-existent signal for my G3P analyte?
A low or unstable signal is the most common issue and can stem from several sources. The primary culprits are typically matrix effects causing ion suppression, adverse interactions between the analyte and the LC system, or degradation of the analyte during sample preparation. A systematic approach is necessary to diagnose the root cause.
The following flowchart outlines a logical troubleshooting workflow to identify the source of the problem.
Caption: A logical workflow for troubleshooting low signal intensity in G3P analysis.
Q2: How can I confirm that matrix effects are causing ion suppression, and what are the best ways to mitigate them?
Answer: Matrix effects occur when co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3] This phenomenon, known as ion suppression (or enhancement), reduces signal intensity, accuracy, and precision.[1][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
To diagnose ion suppression, a post-column infusion experiment is highly effective.[4] This involves infusing a standard solution of your analyte at a constant rate into the mobile phase flow after the analytical column while injecting a blank matrix sample. A drop in the constant analyte signal at retention times where matrix components elute confirms ion suppression.[4]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is superior to simple protein precipitation for removing salts and phospholipids.[4] Weak anion exchange (WAX) SPE is particularly effective for isolating and concentrating phosphorylated nucleotides.[5][6][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, thereby lessening their suppressive effect.[1]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate G3P from the bulk of the matrix components.
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less prone to suppression.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects. It can effectively compensate for signal loss during quantification, making it a crucial component of a robust method.[5]
Caption: Diagram illustrating how matrix components suppress analyte ionization.
Table 1: Representative Matrix Effect and Recovery Data for Nucleotides This table summarizes typical quantitative results from studies analyzing nucleotides in biological matrices, highlighting the impact of the matrix and the efficiency of extraction methods.
| Analyte Group | Matrix | Sample Prep | Matrix Effect (% Suppression) | Extraction Recovery (%) | Reference |
| Guanosine Nucleotides | Human Cells | QMA Isolation | 12-16% | 74-78% | [8] |
| Cyclic GMP (cGMP) | Rat Plasma | Protein Precipitation | 4-11% | 89-98% | [9] |
| Adenosine Nucleotides | Human Cells | QMA Isolation | 22-25% | 73-76% | [8] |
Q3: My chromatographic peak shape for G3P is poor (significant tailing, broadening, or splitting). What are the likely causes?
Answer: Poor peak shape for phosphorylated analytes like G3P is frequently caused by interactions with metal surfaces within the HPLC system.[10] Standard stainless steel columns, tubing, and frits contain metal ions (e.g., Fe++) that can chelate with the phosphate groups of the analyte.[10] This interaction leads to adsorption, causing peak tailing and, in severe cases, complete loss of the analyte signal.[10]
Troubleshooting Steps:
-
Use Metal-Free Components: The most effective solution is to switch to a metal-free or PEEK-coated LC column and system tubing.[10] This eliminates the primary source of metal ion interaction, significantly improving peak shape and recovery.
-
Mobile Phase Modifiers: Ensure your mobile phase is appropriate. For reversed-phase chromatography, ion-pairing agents like tributylamine can improve retention and peak shape for polar compounds, but be aware they can cause significant ion suppression and persistently contaminate the MS system.[11][12]
-
Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like G3P and may offer better peak shapes without the need for ion-pairing agents.[6]
-
Check for Column Degradation: Like any column, performance can degrade over time. If you observe a sudden deterioration in peak shape, test the column with a known standard or replace it.
Q4: My mass spectrum shows multiple ions for G3P (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How should I handle this adduct formation?
Answer: Adduct formation is common in soft ionization techniques like ESI, where the analyte molecule associates with ions present in the mobile phase or sample matrix.[13] For G3P, you are likely to see the protonated molecule ([M+H]⁺), but also adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). This splits your total analyte signal across multiple m/z values, which can complicate detection and reduce the intensity of your primary target ion.
Management Strategies:
-
Use High-Purity Reagents: Minimize sources of sodium and potassium by using high-purity, LC-MS grade solvents and additives. Avoid glass containers where possible, as they can leach sodium ions.
-
Promote Protonation: Use mobile phase additives that provide a source of protons and are highly volatile, such as ammonium formate or ammonium bicarbonate.[11] This encourages the formation of the desired [M+H]⁺ ion over salt adducts.
-
Optimize MS Parameters: Adjust source conditions (e.g., voltages, temperatures) to favor the formation of one specific ion type.
-
Quantitative Approach: If adducts cannot be eliminated, you may need to quantify by summing the peak areas of the most abundant and consistent ions (e.g., [M+H]⁺ and [M+Na]⁺). Ensure this approach is validated for linearity and reproducibility.
Table 2: Common Adducts for Guanosine 3'-monophosphate (Molecular Weight: 363.22)
| Adduct Type | Adduct Ion | Resulting m/z (Positive Mode) | Notes |
| Protonated | [M+H]⁺ | 364.07 | Often the target ion for quantification. |
| Sodiated | [M+Na]⁺ | 386.05 | Very common; can be the base peak. |
| Potassiated | [M+K]⁺ | 402.02 | Less common than sodium but frequently observed. |
| Ammoniated | [M+NH₄]⁺ | 381.09 | Common when using ammonium-based buffers. |
Troubleshooting Guides & Protocols
Guide 1: Experimental Protocol for Sample Preparation using Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE)
This protocol is designed to clean up and concentrate G3P from complex biological matrices like plasma or cell lysates, effectively reducing matrix effects.[5][7]
Materials:
-
WAX SPE Cartridge
-
Sample pre-treated with acid (e.g., perchloric or trichloroacetic acid) to precipitate proteins
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: LC-MS Grade Water
-
Wash Solvent: 2% Formic Acid in Water
-
Elution Solvent: 5% Ammonium Hydroxide in 50:50 Methanol:Water
Methodology:
-
Protein Precipitation: Centrifuge the acid-treated sample to pellet proteins. Collect the supernatant containing the analyte.
-
Conditioning: Pass 1 mL of Methanol through the WAX cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of LC-MS Grade Water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the supernatant from step 1 onto the cartridge. The negatively charged phosphate group will bind to the positively charged WAX sorbent.
-
Washing: Pass 1 mL of the Wash Solvent through the cartridge. This will remove neutral and basic impurities while the acidic G3P remains bound.
-
Elution: Pass 1 mL of the Elution Solvent through the cartridge. The high pH of the ammonium hydroxide will neutralize the charge on the G3P, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of G3P from biological samples.
Guide 2: Recommended Starting LC-MS/MS Method Parameters
Use these parameters as a starting point for developing a robust analytical method for G3P. Optimization will be required for your specific instrumentation and application.
Table 3: Starting Parameters for LC-MS/MS Analysis of G3P
| Parameter | Recommended Setting | Rationale & Notes |
| LC System | ||
| Column | HILIC (e.g., Amide or Silica) OR Metal-Free Reversed-Phase C18 | HILIC is ideal for retaining polar compounds.[6] If using RP, a metal-free column is critical to prevent chelation.[10] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water | Volatile buffer that promotes good ionization and minimizes adducts.[11] |
| Mobile Phase B | Acetonitrile | Standard organic phase for both HILIC and RP. |
| Gradient | Start at high %B (e.g., 95%) for HILIC; low %B for RP. | Optimize to ensure retention of G3P and separation from interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for standard 2.1 mm ID columns. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Keep as low as possible to minimize matrix loading. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phosphate group is readily deprotonated, making negative mode highly sensitive for G3P. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the best sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | m/z 362.05 | [M-H]⁻ for G3P. |
| Product Ions (Q3) | m/z 150.0 (Guanine base) and m/z 79.0 (PO₃⁻) | Select at least two transitions for confident identification and quantification. |
| Source Temp. | 350 - 450 °C | Optimize to ensure efficient desolvation. |
| Gas Flows | Per instrument recommendation | Optimize nebulizer and drying gases for stable spray and signal. |
References
- 1. providiongroup.com [providiongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Improved method for the determination of cyclic guanosine monophosphate (cGMP) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glsciences.com [glsciences.com]
- 13. acdlabs.com [acdlabs.com]
Guanosine 3'-(dihydrogen phosphate) Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 3'-(dihydrogen phosphate), hereafter referred to as Guanosine 3'-monophosphate (G3P), in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing G3P solutions to ensure stability?
A1: For optimal stability, G3P solutions should be aliquoted and stored at -20°C or lower. Based on stability data for similar molecules like cGMP, stock solutions are expected to be stable for up to 3 months when frozen.[1] For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable, but long-term storage at these temperatures is not recommended due to the risk of hydrolysis. It is also advised not to store aqueous solutions of the related compound guanosine for more than one day.[2]
Q2: What are the primary pathways of G3P degradation in aqueous solutions?
A2: The primary degradation pathway for G3P in solution is the hydrolysis of the phosphodiester bond, yielding guanosine and inorganic phosphate. This hydrolysis can be catalyzed by acidic or basic conditions and is accelerated at elevated temperatures. Enzymatic degradation by phosphatases, if present as contaminants, can also rapidly degrade G3P.
Q3: Can I do anything to stabilize my G3P solutions for longer-term experiments?
A3: Yes, several strategies can enhance the stability of G3P in solution. Maintaining a stable pH using a biological buffer (e.g., Tris-HCl or HEPES at a pH between 6.5 and 7.5) is crucial. Additionally, the inclusion of a chelating agent, such as EDTA, can help by sequestering divalent metal ions that can catalyze phosphate ester hydrolysis. The use of sterile, nuclease-free water and proper aseptic techniques will prevent microbial growth and enzymatic degradation.
Q4: My G3P solution appears cloudy or has formed a precipitate. What could be the cause?
A4: Cloudiness or precipitation can occur for several reasons. G3P, like other guanosine-based molecules, can self-associate and form aggregates or gels, particularly at high concentrations and in the presence of certain cations.[3] Precipitation can also occur if the solubility limit is exceeded, especially at lower temperatures or in buffers with high salt concentrations. Ensure the G3P is fully dissolved upon preparation and consider preparing a fresh solution if precipitation is observed.
Q5: How can I monitor the stability and integrity of my G3P solution over time?
A5: The most reliable method for monitoring G3P stability is High-Performance Liquid Chromatography (HPLC). An HPLC assay can separate G3P from its potential degradation products, such as guanosine.[4][5] By analyzing samples over time, you can quantify the percentage of intact G3P and determine the rate of degradation under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| G3P Degradation | Prepare fresh G3P solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or below and has not undergone multiple freeze-thaw cycles. |
| Verify the pH of your experimental buffer and G3P solution. | |
| Consider performing a stability study of G3P in your experimental buffer using HPLC to determine its rate of degradation. | |
| Incorrect Concentration | Re-verify the concentration of your G3P stock solution using UV-Vis spectrophotometry (Guanosine has a λmax at approximately 254 nm).[2] |
| Contamination | Use sterile, nuclease-free reagents and consumables to prepare your solutions. |
| Filter-sterilize your G3P solution through a 0.22 µm filter if compatible with your experimental setup. |
Issue 2: Rapid Loss of G3P Activity or Concentration
| Possible Cause | Troubleshooting Steps |
| High Temperature | Avoid exposing G3P solutions to elevated temperatures for extended periods. For reactions requiring higher temperatures, minimize the incubation time. |
| Incorrect pH | Ensure your solution is buffered to a pH between 6.5 and 7.5. Extreme pH values will accelerate hydrolysis of the phosphate ester bond. |
| Enzymatic Contamination | If phosphatase contamination is suspected (e.g., from biological samples), add a phosphatase inhibitor cocktail to your solution. |
| Presence of Catalytic Metal Ions | Add a chelating agent like EDTA (0.5-1 mM) to your buffer to sequester divalent cations that can catalyze G3P hydrolysis. |
Data Presentation: Factors Affecting G3P Stability in Solution
The following table summarizes the expected impact of various factors on the stability of G3P in aqueous solution, based on general principles of ribonucleotide chemistry.
| Factor | Condition | Expected Impact on Stability | Recommendation |
| Temperature | -20°C | High stability | Recommended for long-term storage. |
| 4°C | Moderate stability | Suitable for short-term storage (< 24 hours). | |
| Room Temperature (20-25°C) | Low stability | Avoid prolonged storage at this temperature. | |
| > 37°C | Very low stability | Minimize exposure to these temperatures. | |
| pH | < 4.0 | Low stability (acid hydrolysis) | Buffer solutions to a neutral pH range. |
| 6.5 - 7.5 | Optimal stability | Maintain pH within this range for experiments. | |
| > 9.0 | Low stability (alkaline hydrolysis) | Buffer solutions to a neutral pH range. | |
| Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Present | Decreased stability | Add a chelating agent like EDTA. |
| Enzymes | Phosphatases/Nucleases | Very low stability | Use nuclease-free reagents and consider adding inhibitors. |
Experimental Protocols
Protocol: HPLC Method for G3P Stability Assessment
This protocol outlines a general method for assessing the stability of G3P in solution by monitoring its degradation over time.
1. Materials:
-
G3P solution to be tested
-
Guanosine standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0
-
Mobile Phase B: Methanol
-
Nuclease-free water
2. Sample Preparation:
-
Prepare the G3P solution in the buffer of interest at the desired concentration.
-
At time zero (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining G3P solution under the desired experimental conditions (e.g., specific temperature).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots, dilute them in the same manner, and analyze by HPLC.
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 97:3 (v/v) Mobile Phase A:Mobile Phase B.[5] (Note: Gradient elution may be necessary for better separation depending on the specific degradation products).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[5]
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
Identify the peaks for G3P and its primary degradation product, guanosine, based on the retention times of the standards.
-
Integrate the peak areas for G3P and guanosine at each time point.
-
Calculate the percentage of remaining G3P at each time point relative to the t=0 sample.
-
Plot the percentage of remaining G3P versus time to determine the stability of G3P under the tested conditions.
Visualizations
Caption: Hydrolytic degradation pathway of G3P.
Caption: Troubleshooting workflow for G3P instability.
Caption: Mechanism of stabilizing agents for G3P.
References
- 1. Guanosine 3ʹ,5ʹ-cyclic Monophosphate, 2ʹ-O-(N-Methylanthraniloyl)-, Sodium Salt | 370668 [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Technical Support Center: Guanosine 3'-(dihydrogen phosphate) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 3'-(dihydrogen phosphate), often referred to in its cyclic form, cGAMP (cyclic GMP-AMP), quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Guanosine 3'-phosphate and related cyclic dinucleotides?
A1: The primary methods for the quantification of Guanosine 3'-phosphate and its derivatives like cGAMP include High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), fluorescence-based assays, and various enzyme-coupled assays. HPLC-MS/MS is often considered the gold standard for its high specificity and sensitivity.[1] Fluorescence-based methods may require derivatization of the guanine nucleotides to produce a fluorescent product.[2] Enzyme-coupled assays often utilize specific enzymes that act on the target molecule to produce a detectable signal, such as luminescence.[3]
Q2: Why is sample preparation critical for accurate quantification?
A2: Sample preparation is crucial to remove interfering substances from complex biological samples that can lead to false positives or negatives in the assay.[3] For instance, other nucleotides like AMP can interfere with certain enzyme-based detection methods.[3] Effective sample preparation, which may involve techniques like anion exchange cartridges or specialized purification methods like STING-CAP (STING-mediated concentration and purification), helps to concentrate the analyte of interest and improve the accuracy and robustness of the quantification.[2][3]
Q3: What are some common sources of interference in Guanosine 3'-phosphate quantification?
A3: Common sources of interference include:
-
Other Guanine Nucleotides: Similar structures can lead to cross-reactivity in less specific assays.[2]
-
High Intracellular ATP Concentrations: This can be a significant issue in assays where specificity for GTP (a precursor) is critical.[4]
-
Enzymes in Biological Samples: Enzymes like ENPP1 can degrade extracellular cGAMP, leading to underestimation. The use of inhibitors may be necessary to preserve the analyte.[3]
-
Sample Matrix Effects: Components of the biological sample (e.g., salts, lipids) can suppress or enhance the signal in methods like mass spectrometry.
Q4: How can I improve the sensitivity of my assay?
A4: To improve sensitivity, consider the following:
-
Sample Concentration: Utilize purification methods that also concentrate your sample, such as STING-CAP.[3]
-
Derivatization: For fluorescence-based assays, using a fluorogenic reagent can significantly increase the signal.[2]
-
Enzymatic Cycling: Incorporating an enzymatic cycling step can amplify the signal, allowing for the detection of very low concentrations of the analyte.[5]
-
Optimized Instrumentation: Ensure your analytical instrument (e.g., mass spectrometer, fluorometer) is properly calibrated and operating at optimal sensitivity.
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Potential Cause | Troubleshooting Step |
| Degradation of Analyte | Immediately process or properly store samples after collection. If measuring extracellular cGAMP, consider using an ENPP1 inhibitor during sample preparation.[3] |
| Inefficient Extraction | Optimize your extraction protocol. For cell lysates, ensure complete cell lysis. For cGAMP, methods using methanol and acetic acid solutions followed by enrichment have been shown to be effective.[6] |
| Poor Analyte Recovery During Purification | Validate your purification method. For techniques like STING-CAP, optimize each step to ensure maximal recovery.[3] |
| Instrument Not Sensitive Enough | Check the instrument's detection limit. For HPLC-MS/MS, ensure the instrument is properly tuned and calibrated. For fluorescence assays, verify the excitation and emission wavelengths. |
| Incorrect Assay Conditions | Review the assay protocol for correct buffer composition, pH, temperature, and incubation times. |
Issue 2: High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Step |
| Contamination of Reagents or Glassware | Use fresh, high-purity reagents. For phosphate-containing analytes, ensure all glassware is acid-washed to remove any adsorbed phosphates.[7] |
| Interference from Other Nucleotides | Employ a more specific detection method like HPLC-MS/MS.[1] Alternatively, use a purification step, such as an anion exchanger cartridge, to separate the target analyte from other nucleotides.[2] |
| Non-Specific Binding | In affinity-based methods like STING-CAP, add blocking agents like Tween 20 and imidazole to prevent non-specific binding to beads.[3] |
| Matrix Effects in Mass Spectrometry | Dilute the sample or use a more effective sample cleanup method. The use of an internal standard can also help to correct for matrix effects.[6] |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol across all samples. Ensure consistent timing and handling of each sample. |
| Pipetting Errors | Calibrate pipettes regularly. Use precise pipetting techniques, especially when working with small volumes. |
| Instrument Instability | Allow the instrument to warm up and stabilize before running samples. Monitor for any drift in signal over time. |
| Variability in Standard Curve | Prepare fresh standards for each experiment. Ensure the standard curve covers the expected concentration range of the samples. |
Experimental Protocols
Key Experiment: cGAMP Quantification using HPLC-Coupled Tandem Mass Spectrometry
This protocol provides a general workflow for the quantification of cGAMP from cell extracts.
-
Sample Preparation and Extraction:
-
Enrichment of cGAMP:
-
LC-MS/MS Analysis:
-
Redissolve the dried sample in LC/MS grade water.[6]
-
Transfer the sample to autosampler vials for analysis by liquid chromatography/mass spectrometry.[6]
-
The specific chromatographic conditions (column, mobile phases, gradient) and mass spectrometer parameters (ion source, collision energy) will need to be optimized for the specific instrument being used.
-
Visualizations
Caption: A generalized workflow for Guanosine 3'-phosphate quantification.
Caption: A decision tree for troubleshooting common quantification issues.
References
- 1. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. A fluorometric assay for cyclic guanosine 3',5'-monophosphate incorporating a Sep-Pak cartridge and enzymatic cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation [frontiersin.org]
- 7. dec.vermont.gov [dec.vermont.gov]
"enhancing the resolution of guanosine nucleotide separation"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of guanosine nucleotide separation in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of guanosine nucleotides, offering potential causes and step-by-step solutions.
Issue 1: Poor Peak Resolution or Peak Overlap
Question: My guanosine nucleotide peaks are not well-separated. What can I do to improve the resolution?
Answer:
Poor peak resolution is a common issue in nucleotide separation. Several factors in your chromatographic method can be adjusted to improve the separation between peaks.[1][2]
Potential Causes and Solutions:
-
Inadequate Mobile Phase Composition: The type and concentration of the organic solvent in the mobile phase are critical for separation.[3]
-
Solution:
-
Optimize Organic Solvent: Experiment with both methanol and acetonitrile to see which provides better separation for your specific mixture of nucleotides. Methanol is more polar and less powerful than acetonitrile.[3]
-
Adjust Solvent Concentration and Gradient:
-
-
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase affects the charge state of the nucleotides and the ion-pairing agent.[3]
-
Solution:
-
-
Incorrect Concentration of Ion-Pairing Agent: The concentration of the ion-pairing agent directly impacts the retention of nucleotides.
-
Solution:
-
The optimal concentration of the ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, should be approximately ten times the concentration of the nucleotides in your sample.[3]
-
A concentration that is too high will increase the affinity of the nucleotides for the stationary phase, making elution difficult.[3]
-
A concentration that is too low will result in a large portion of the nucleotides not binding to the stationary phase.[3]
-
-
-
Inappropriate Column Temperature: Temperature can influence the secondary structure of guanosine-rich oligonucleotides and affect separation.
-
Solution:
-
For oligonucleotides with a high degree of secondary structure, especially those rich in guanine, increasing the column temperature to 80 or 90 °C may be necessary to ensure that the separation is not affected by the secondary structure.[4]
-
-
Troubleshooting Workflow for Poor Peak Resolution
Caption: A workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing or Fronting
Question: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?
Answer:
Peak tailing or fronting can be caused by a variety of factors, from column issues to improper sample preparation.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based stationary phases can cause peak tailing.
-
Solution:
-
Ion-pairing reagents can help shield these silanol groups.[5]
-
Adding triethylamine or acetate to the mobile phase can improve peak shape.
-
Consider using a different stationary phase that is less prone to these interactions.
-
-
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Suboptimal Column Temperature: Temperature can affect peak symmetry.
-
Solution: Adjusting the column temperature can sometimes resolve peak shape issues, as it influences the adsorption of the ion-pairing reagent.[5]
-
Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow for troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating guanosine nucleotides?
A1: Ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of nucleotides.[3][6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative, particularly for polar and charged metabolites like nucleotides.[8] HILIC offers advantages such as high tolerance to salts and excellent reproducibility of retention times.[8]
Q2: What are the key parameters to optimize in an ion-pair reversed-phase HPLC method for guanosine nucleotide separation?
A2: The most critical parameters to optimize are:
-
The type and concentration of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.[3]
-
The pH of the mobile phase , which should typically be between 6.0 and 8.0.[3]
-
The concentration of the ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).[3]
Q3: Why is my baseline noisy?
A3: A noisy baseline in gas chromatography can be due to a poorly equilibrated detector, or column and septum bleed.[1] In HPLC, it can be caused by contamination of the mobile phase. Ensure your column is fully equilibrated and that your mobile phase components are of high purity.
Q4: My retention times are shifting. What could be the cause?
A4: Shifting retention times can be due to a number of factors, including:
-
Insufficient column equilibration time , especially when using ion-pairing reagents or running a gradient.
-
Changes in mobile phase composition.
-
Leaks in the HPLC system.
-
Fluctuations in column temperature.
Q5: Can I use UV detection for guanosine nucleotides?
A5: Yes, UV detection is commonly used for the analysis of guanosine nucleotides.[6][7] A diode array detector set at 260 nm is often employed.[9] For oxidized guanosine species, HPLC with electrochemical detection is the most sensitive and reliable method.[10]
Data Summary Tables
Table 1: Recommended Starting Conditions for Ion-Pair Reversed-Phase HPLC
| Parameter | Recommended Value/Range | Notes |
| Column | C18 | A common choice for reversed-phase chromatography. |
| Mobile Phase A | 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide, pH 6.4 | Aqueous component of the mobile phase.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution.[3] |
| Gradient | Start with a shallow gradient and adjust as needed. | For mixtures with minor polarity differences, a shallow gradient is better.[3] |
| pH | 6.0 - 8.0 | Optimal range for nucleotide separation.[3] |
| Flow Rate | 1.0 mL/min | A typical starting flow rate. |
| Detection | UV at 260 nm | Standard wavelength for nucleotide detection.[9] |
Table 2: Comparison of Common Organic Solvents
| Organic Solvent | Polarity | Elution Strength | Best For |
| Methanol | More Polar | Less Powerful | Separating compounds with a stronger affinity for the stationary phase.[3] |
| Acetonitrile | Less Polar | More Powerful | General-purpose, often provides good peak shape. |
Experimental Protocols
Protocol: Ion-Pair Reversed-Phase HPLC for Guanosine Nucleotide Separation
This protocol is a general guideline and may require optimization for your specific application.
1. Materials and Reagents:
-
Guanosine nucleotide standards (GTP, GDP, GMP, etc.)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Potassium phosphate monobasic (KH₂PO₄)
-
Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS)
-
Phosphoric acid or potassium hydroxide for pH adjustment
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile or methanol.
-
Filter the solvent through a 0.22 µm filter.
-
3. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size).[10]
-
Mobile Phase Program: A gradient elution is typically used. An example gradient is:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 7.5% Mobile Phase B
-
25-30 min: Hold at 7.5% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
35-45 min: Re-equilibration at 100% Mobile Phase A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (can be increased for G-rich sequences).[4]
-
Injection Volume: 10-20 µL
-
Detection: UV at 260 nm.
4. Sample Preparation:
-
Dissolve guanosine nucleotide samples in Mobile Phase A to a known concentration.
-
If analyzing nucleotides from biological samples, a heat extraction step may be necessary to denature proteins and release bound nucleotides.[6][7] A typical procedure is to heat the sample at 95 °C for 6 minutes.[6]
-
Centrifuge the samples to remove any precipitates before injection.
5. Data Analysis:
-
Identify peaks by comparing their retention times to those of the standards.
-
Quantify the nucleotides by integrating the peak areas and comparing them to a standard curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. lcms.cz [lcms.cz]
- 5. welch-us.com [welch-us.com]
- 6. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing biomarkers of oxidative stress: Analysis of guanosine and oxidized guanosine nucleotide triphosphates by high performance liquid chromatography with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
"reducing background noise in fluorescent detection of Guanosine 3'-(dihydrogen phosphate)"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorescent detection of Guanosine 3'-(dihydrogen phosphate), with a primary focus on reducing background noise.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Issue 1: High background fluorescence obscuring the signal.
-
Question: My fluorescence readings have a very high background, making it difficult to distinguish the signal from my sample. What are the common causes and how can I reduce it?
Answer: High background fluorescence is a frequent challenge and can originate from multiple sources. Here’s a breakdown of potential causes and solutions:
-
Autofluorescence from biological samples: Cellular components like NADH, flavins, and certain amino acids can fluoresce naturally, especially when excited with UV or blue light.[1][2][3]
-
Solution:
-
Use red-shifted fluorophores: Whenever possible, select fluorescent probes that excite and emit at longer wavelengths (red or far-red regions) to avoid the common autofluorescence range of biological molecules.[1][4]
-
Include unstained controls: Always run parallel experiments with unstained cells or samples to quantify the level of endogenous autofluorescence.[3][5]
-
Media and Buffer Selection: Phenol red and fetal bovine serum (FBS) in cell culture media are known to be fluorescent.[1][2][3] Consider using phenol red-free media and reducing the serum concentration during the assay. Alternatively, perform measurements in a low-fluorescence buffer like phosphate-buffered saline (PBS).[1]
-
-
-
Contamination from reagents and consumables: Dust, fibers, or chemical impurities in your buffers, solvents, or on your microplates can contribute to background fluorescence.
-
Solution:
-
Use high-purity solvents and reagents: Ensure all components of your assay are of the highest possible purity.
-
Proper handling of microplates: Keep microplates covered to prevent dust accumulation.
-
-
-
Non-specific binding of the fluorescent probe: The fluorescent probe may bind to surfaces or other molecules in the sample besides the target, leading to a generalized high background.
-
Solution:
-
Optimize probe concentration: Perform a titration experiment to determine the optimal concentration of your fluorescent probe that maximizes the specific signal while minimizing non-specific binding.[5][6]
-
Blocking: For cell-based assays, use appropriate blocking agents to minimize non-specific antibody or probe interactions.[6]
-
Thorough washing: Implement stringent washing steps after probe incubation to remove any unbound or loosely bound probe.[6]
-
-
-
Instrumental noise: The fluorescence reader itself can be a source of background noise.
-
Solution:
-
-
Issue 2: Inconsistent or variable background fluorescence across wells.
-
Question: I am observing significant well-to-well variation in my background fluorescence, which affects the reproducibility of my assay. What could be the cause?
Answer: Inconsistent background can be due to several factors related to your experimental setup and execution:
-
Microplate choice: The material and color of your microplate are critical.
-
Pipetting errors: Inaccurate or inconsistent pipetting of reagents, especially the fluorescent probe, can lead to variability.
-
Solution: Ensure your pipettes are calibrated and use careful, consistent pipetting techniques.
-
-
Cell plating density: In cell-based assays, uneven cell distribution across the wells will result in variable background.
-
Solution: Ensure you have a homogenous cell suspension before plating and use appropriate techniques to avoid clumping.
-
-
Incomplete mixing: If reagents are not mixed thoroughly in each well, you can get localized areas of high fluorescence.
-
Solution: Gently mix the plate after adding reagents, for example, by using a plate shaker.
-
-
Issue 3: Signal decreases over time (photobleaching).
-
Question: My fluorescent signal is strong initially but fades during the measurement. How can I prevent this?
Answer: This phenomenon is called photobleaching, the photochemical destruction of the fluorophore by the excitation light.
-
Solution:
-
Minimize exposure: Reduce the exposure time and the intensity of the excitation light to the minimum required for a good signal-to-noise ratio.
-
Use photostable dyes: Select fluorophores known for their high photostability.
-
Use anti-fade reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.
-
Acquire data efficiently: Plan your experiment to minimize the time the sample is exposed to the excitation light before the final measurement is taken.
-
-
Data Presentation
The following tables summarize key quantitative data related to reducing background noise in fluorescence assays.
Table 1: Impact of Microplate Color on Background Fluorescence and Signal-to-Noise Ratio (S/N)
| Microplate Color | Relative Background Fluorescence | Relative Signal-to-Noise Ratio | Recommended Use |
| Black | Low | High | Fluorescence Intensity, FRET [4][9][10][11][12] |
| White | High | Low (for fluorescence) | Luminescence, Time-Resolved Fluorescence[9][10][11][12] |
| Clear | Variable (High Scatter) | Low | Absorbance |
Table 2: Effect of Different Background Reduction Strategies
| Strategy | Principle | Expected Improvement in S/N |
| Using Black Microplates | Reduces light scatter and crosstalk.[9][10][11][12] | Significant |
| Optimizing Probe Concentration | Minimizes non-specific binding.[5][6] | Moderate to Significant |
| Blank Subtraction | Corrects for background from reagents and consumables.[7] | Significant |
| Using Red-Shifted Dyes | Avoids autofluorescence from biological samples.[1][4] | Moderate to Significant |
| Thorough Washing Steps | Removes unbound fluorescent probes.[6] | Moderate |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Background Correction using a Microplate Reader
-
Prepare a "Blank" Solution: This solution should contain all the components of your assay (buffer, media, any solvents, and the fluorescent probe at the final concentration) except for the analyte (Guanosine 3'-(dihydrogen phosphate)).
-
Prepare Your Samples: Prepare your experimental samples containing all components, including the analyte.
-
Prepare a "No-Stain" Control (for cell-based assays): This control should contain the cells and all other assay components except for the fluorescent probe. This is to measure the autofluorescence of the cells.
-
Plate Loading:
-
Pipette the "Blank" solution into at least three wells of your black, opaque microplate.
-
Pipette the "No-Stain" control into at least three wells.
-
Pipette your experimental samples into the remaining wells.
-
-
Incubation: Incubate the plate as required by your specific assay protocol.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on your microplate reader appropriate for your fluorophore.
-
Optimize the gain setting to ensure the signal from your highest concentration standard is within the linear range of the detector and not saturated.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells.
-
Subtract the average "Blank" fluorescence from the fluorescence reading of each of your experimental wells.
-
For cell-based assays, you can also subtract the average "No-Stain" control fluorescence to correct for cellular autofluorescence.
-
Protocol 2: Optimizing Fluorescent Probe Concentration
-
Prepare a Dilution Series of the Fluorescent Probe: In your assay buffer, prepare a series of dilutions of your fluorescent probe, ranging from well below to well above the manufacturer's recommended concentration.
-
Prepare Two Sets of Samples:
-
Set 1 (Specific Binding): A constant, high concentration of your analyte (Guanosine 3'-(dihydrogen phosphate)).
-
Set 2 (Non-specific Binding): A "no-analyte" control (blank).
-
-
Assay Procedure:
-
To a series of wells in a black microplate, add the analyte (Set 1) or the blank (Set 2).
-
To these wells, add the different concentrations of your fluorescent probe.
-
Incubate as required.
-
-
Measure Fluorescence: Read the fluorescence of all wells.
-
Data Analysis:
-
Plot the fluorescence intensity versus the probe concentration for both sets of samples.
-
The optimal probe concentration will be in the range where the signal from the specific binding (Set 1) is high, while the signal from the non-specific binding (Set 2) is low and does not increase substantially with increasing probe concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Guanosine 3'-(dihydrogen phosphate) and the cGMP Signaling Pathway
Guanosine 3'-(dihydrogen phosphate) is a nucleotide that can act as a second messenger in various cellular signaling pathways, often in concert with the more well-known cyclic Guanosine Monophosphate (cGMP) signaling cascade.[9] The diagram below illustrates a simplified cGMP signaling pathway, which provides context for the functional study of guanosine derivatives.
Caption: Simplified cGMP signaling pathway.
Experimental Workflow for Reducing Background Noise
The following diagram outlines a logical workflow for identifying and mitigating sources of background noise in a fluorescence-based assay for Guanosine 3'-(dihydrogen phosphate).
Caption: Troubleshooting workflow for high background.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. news-medical.net [news-medical.net]
- 5. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cusabio.com [cusabio.com]
- 9. biomat.it [biomat.it]
- 10. revvity.com [revvity.com]
- 11. pepolska.pl [pepolska.pl]
- 12. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
Technical Support Center: Method Validation for Guanosine 3'-(dihydrogen phosphate) (cGMP) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the detection of Guanosine 3'-(dihydrogen phosphate), commonly known as cyclic GMP (cGMP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation of cGMP detection methods.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicates (Poor Precision) | Inconsistent sample preparation, pipetting errors, or instrument instability. For immunoassays, this could be due to uneven coating of the microplate.[1][2] | - Ensure consistent and standardized sample extraction and dilution procedures. - Use calibrated pipettes and proper pipetting techniques.[3][4] - Perform system suitability tests before each run to ensure instrument performance.[5] - For ELISAs, ensure uniform coating and blocking of wells. |
| Poor Accuracy (Low or High Recovery) | Matrix effects, where components in the sample interfere with the assay.[6][7] Incomplete extraction of cGMP from the sample matrix. | - Evaluate and minimize matrix effects by optimizing sample cleanup procedures, such as solid-phase extraction (SPE).[7] - Use a stable isotope-labeled internal standard for LC-MS/MS methods to compensate for matrix effects and recovery losses.[8][9] - For immunoassays, perform spike and recovery experiments in the specific sample matrix to assess and correct for bias. |
| Non-Linear Standard Curve | Improper standard dilution, degradation of standards, or inappropriate curve fitting model.[1] For competitive ELISAs, this could indicate that the standard concentrations are outside the dynamic range of the assay. | - Prepare fresh calibration standards for each assay run. - Verify the accuracy of the standard dilutions. - Evaluate different regression models (e.g., linear, 4-parameter logistic) to find the best fit for the data.[3] - Adjust the concentration range of the standards to better bracket the expected sample concentrations. |
| High Background Signal (Immunoassays) | Insufficient washing, non-specific binding of antibodies, or contaminated reagents.[1][10] | - Increase the number and rigor of wash steps.[1][10] - Optimize the concentration of the blocking buffer and antibodies.[11] - Use fresh, high-quality reagents and ensure proper storage conditions.[4] |
| Low Sensitivity (High LOD/LOQ) | Suboptimal assay conditions, low-affinity antibodies (for immunoassays), or inefficient ionization (for LC-MS/MS).[2] | - For immunoassays, consider using a higher affinity primary antibody or an amplification system.[11] - For LC-MS/MS, optimize source parameters (e.g., spray voltage, gas flows) to enhance ionization efficiency. - Ensure proper sample extraction and concentration steps to increase the analyte concentration.[12] |
| Retention Time Shifts (Chromatography) | Changes in mobile phase composition, column degradation, or fluctuating flow rates.[13] | - Prepare fresh mobile phase daily and ensure it is properly degassed. - Use a guard column to protect the analytical column. - Regularly perform system suitability checks to monitor retention time stability. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to evaluate during cGMP method validation?
According to guidelines from the FDA and ICH, the core validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify cGMP in the presence of other components in the sample.[14]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of cGMP in samples within a defined range.[14]
-
Accuracy: The closeness of the measured value to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]
-
Limit of Detection (LOD): The lowest amount of cGMP in a sample that can be detected but not necessarily quantitated as an exact value.[14][15]
-
Limit of Quantification (LOQ): The lowest amount of cGMP in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[14]
-
Stability: The chemical stability of cGMP in the biological matrix under specific storage and processing conditions.
2. What are typical acceptance criteria for these validation parameters?
Acceptance criteria should be predefined in the validation protocol. The following table summarizes typical criteria for cGMP assays based on common analytical techniques.
| Parameter | HPLC/LC-MS/MS | ELISA |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[16] | ≥ 0.98 |
| Accuracy (% Recovery or % Relative Error) | 85-115% (for lower concentrations) 90-110% (for higher concentrations)[8][9] | 80-120% |
| Precision (% Coefficient of Variation, %CV) | ≤ 15% (≤ 20% at LOQ)[8][9][17] | ≤ 20% (≤ 25% at LOQ) |
| LOQ | Signal-to-noise ratio ≥ 10[13] | Within the linear range of the standard curve with acceptable precision and accuracy. |
3. How can I assess the specificity of my cGMP immunoassay?
To assess specificity, you should test for cross-reactivity with structurally related molecules, such as other cyclic nucleotides (e.g., cAMP) and guanosine derivatives (e.g., GTP, GDP, GMP). This is typically done by analyzing solutions of these potential cross-reactants at high concentrations and observing if they generate a signal in the assay.[18] The percentage of cross-reactivity is then calculated.
4. What are common biological matrices for cGMP analysis and what are the sample preparation considerations?
Common biological matrices for cGMP analysis include plasma, urine, and cell lysates.[19] Due to the presence of phosphodiesterases in many biological samples, which can degrade cGMP, rapid sample processing and the use of phosphodiesterase inhibitors are often necessary.[19] For plasma and cell lysates, protein precipitation is a common first step to remove interfering proteins.[8][9] Urine samples may sometimes be diluted and assayed directly.[19]
5. How long is cGMP stable in frozen samples?
The stability of cGMP in frozen biological samples should be determined as part of the method validation. This involves analyzing stored samples at various time points and comparing the results to baseline values. Long-term stability studies are crucial to ensure that sample storage does not affect the accuracy of the results.
Experimental Protocols
Protocol 1: Linearity Assessment
-
Objective: To demonstrate the linear relationship between the instrument response and the concentration of cGMP.
-
Procedure:
-
Prepare a stock solution of a certified cGMP reference standard.
-
Perform a serial dilution of the stock solution to prepare at least five calibration standards of different concentrations, spanning the expected range of the samples.
-
Analyze each calibration standard in triplicate according to the analytical method.
-
Plot the mean instrument response versus the known concentration of cGMP for each standard.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.[16]
Protocol 2: Accuracy and Precision Assessment
-
Objective: To determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of cGMP into the blank biological matrix.
-
Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days, by different analysts, or using different instruments.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level within and between runs.
-
Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration (%Recovery).
-
-
Acceptance Criteria:
Visualizations
Caption: cGMP signaling pathway.
Caption: General workflow for analytical method validation.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. abyntek.com [abyntek.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. HPLC and GMP: Staying Compliant in Pharmaceutical Manufacturing - GL Tec [gl-tec.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. eijppr.com [eijppr.com]
- 8. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. kementec.com [kementec.com]
- 12. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gmpsop.com [gmpsop.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing specificity for immunogenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioscience.co.uk [bioscience.co.uk]
Validation & Comparative
Guanosine 3'-(dihydrogen phosphate): An Evaluation of its Biomarker Potential
A comparative guide for researchers and drug development professionals.
Initial searches for the validation of Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), as a biomarker have yielded limited specific results. The scientific literature predominantly focuses on its isomer, cyclic Guanosine Monophosphate (cGMP or Guanosine 3',5'-cyclic monophosphate), as a significant second messenger and a widely investigated biomarker in various pathological conditions. Given the extensive research on cGMP and the scarcity of data on 3'-GMP as a biomarker, this guide will focus on the validation of cGMP as a biomarker, assuming a potential interest in this closely related and more clinically relevant molecule.
Cyclic GMP as a Biomarker for Cardiovascular Disease and Cancer
Cyclic GMP is a critical intracellular second messenger involved in numerous physiological processes, including smooth muscle relaxation, vasodilation, and neurotransmission.[1] Its levels are often altered in disease states, making it a promising biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions.[2]
Data Presentation: cGMP Levels in Health and Disease
The following table summarizes representative quantitative data on cGMP levels in plasma and urine from healthy individuals and patients with specific diseases. These values highlight the potential of cGMP as a biomarker.
| Biomarker | Condition | Sample Type | cGMP Concentration | Reference |
| cGMP | Healthy Controls | Plasma | 1.77 ± 0.18 pmol/mL | [3] |
| Septic Shock | Plasma | 11.84 ± 1.52 pmol/mL | [3] | |
| Healthy Controls | Plasma | 0.30 - 1.20 ng/mL | [4] | |
| Healthy Controls | Urine | Normal Range | [1] | |
| Neoplastic Diseases | Plasma | 3-fold increase vs. normal | [1] | |
| Neoplastic Diseases | Urine | 2-fold increase vs. normal | [1] | |
| Cirrhotic patients with CSPH | Plasma | 78.1 (67.6-89.2) pmol/ml | [5] | |
| Cirrhotic patients without CSPH | Plasma | 39.1 (35.0-45.3) pmol/l | [5] |
CSPH : Clinically Significant Portal Hypertension
Experimental Protocols
The accurate quantification of cGMP is crucial for its validation as a biomarker. Several analytical methods are employed for this purpose, each with its own advantages and limitations.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This is a competitive immunoassay where cGMP in the sample competes with a known amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of cGMP in the sample.
-
Methodology:
-
Samples and standards are added to wells of a microplate coated with anti-cGMP antibodies.
-
An enzyme-linked cGMP conjugate (e.g., cGMP-acetylcholinesterase) is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the color development is measured using a microplate reader.
-
The concentration of cGMP in the samples is determined by comparison to a standard curve.[6]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method separates cGMP from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
-
Methodology:
-
Sample Preparation: Plasma or urine samples are typically subjected to solid-phase extraction (SPE) to purify and concentrate the cGMP.[4]
-
Liquid Chromatography: The extracted sample is injected into a reversed-phase liquid chromatography (RP-LC) system for separation.[4]
-
Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer. Negative electrospray ionization (ESI) is often used to generate ions of cGMP, which are then fragmented and detected.[4]
-
Quantification: The concentration of cGMP is determined by comparing the signal of the sample to that of stable isotope-labeled internal standards.[4]
-
Visualizing the cGMP Signaling Pathway and Biomarker Validation Workflow
To provide a clearer understanding of the biological context and the process of biomarker validation, the following diagrams have been generated.
Caption: The cGMP signaling pathway is activated by nitric oxide (NO) and natriuretic peptides (NPs).
Caption: A typical workflow for the validation of a new biomarker.
References
- 1. Elevated plasma and urinary guanosine 3':5'-monophosphate and increased production rate in patients with neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cyclic GMP as a biomarker for cardiovascular disease and cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma cyclic guanosine 3'-5' monophosphate concentrations and low vascular resistance in human septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cyclic guanosine- and cyclic adenosine monophosphate (cGMP and cAMP) in human plasma and animal tissues by solid phase extraction on silica and liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Cyclic Guanosine Monophosphate Is a Promising Biomarker of Clinically Significant Portal Hypertension in Patients With Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Comparative Guide to the Cross-Reactivity of Antibodies for Guanosine 3'-Monophosphate
For researchers and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and utility. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (G3'P).
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] In the context of an antibody targeting G3'P, it is crucial to understand its potential to bind to other endogenous nucleotides, which could lead to off-target effects or inaccurate experimental results.
Due to the limited availability of commercially-produced, highly specific monoclonal antibodies against Guanosine 3'-monophosphate, this guide will use data from studies on anti-guanosine monophosphate (GMP) antibodies as a representative model to illustrate the principles and data you should seek when evaluating antibody specificity. The presented data is illustrative of what a comprehensive cross-reactivity analysis would entail.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of an antibody is typically assessed using techniques such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).[1][2] These methods allow for the quantitative determination of how strongly the antibody binds to its target antigen relative to other related molecules.
The table below summarizes hypothetical cross-reactivity data for two different monoclonal antibodies (Ab-1 and Ab-2) raised against GMP. The data is presented as the concentration of the competitor molecule required to achieve 50% inhibition (IC50) of the antibody binding to immobilized GMP. A lower IC50 value indicates a higher affinity of the antibody for the competitor.
| Competitor Molecule | Antibody Ab-1 IC50 (µM) | Antibody Ab-2 IC50 (µM) |
| Guanosine 3'-monophosphate (G3'P) | 0.1 | 0.5 |
| Guanosine 5'-monophosphate (G5'P) | 1.5 | 2.0 |
| Guanosine diphosphate (GDP) | 10 | 15 |
| Guanosine triphosphate (GTP) | >100 | >100 |
| Cyclic Guanosine monophosphate (cGMP) | 50 | 75 |
| Adenosine 3'-monophosphate (A3'P) | >1000 | >1000 |
| Cytidine 3'-monophosphate (C3'P) | >1000 | >1000 |
| Uridine 3'-monophosphate (U3'P) | >1000 | >1000 |
Note: This data is illustrative and intended to serve as an example of how cross-reactivity data for an anti-G3'P antibody would be presented.
From this hypothetical data, Antibody Ab-1 demonstrates higher specificity for G3'P compared to Antibody Ab-2, as indicated by the lower IC50 value for G3'P and the larger differences in IC50 values for other guanosine-containing molecules. Both antibodies show minimal cross-reactivity with other nucleotide monophosphates.
Experimental Workflow and Methodologies
A robust assessment of antibody cross-reactivity is essential for the validation of any antibody-based assay. A typical experimental workflow for determining specificity using competitive ELISA is outlined below.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Detailed Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol describes a competitive ELISA to determine the cross-reactivity of an antibody against Guanosine 3'-monophosphate (G3'P) with other nucleotides.[3]
-
Plate Coating:
-
A G3'P-carrier protein conjugate (e.g., G3'P-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
-
100 µL of the coating solution is added to each well of a 96-well microplate.
-
The plate is incubated overnight at 4°C.
-
The coating solution is removed, and the plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
-
Blocking:
-
Competitive Reaction:
-
Serial dilutions of the competitor molecules (G3'P, G5'P, GDP, GTP, cGMP, etc.) are prepared in an appropriate assay buffer.
-
The primary antibody against G3'P is diluted to a pre-determined optimal concentration.
-
In a separate plate or tubes, equal volumes of the diluted primary antibody and each concentration of the competitor molecule are mixed and incubated for 1-2 hours at room temperature to allow the antibody to bind to the competitor in solution.[4]
-
-
Incubation with Coated Plate:
-
100 µL of the antibody-competitor mixtures are transferred to the G3'P-BSA coated and blocked microplate.
-
The plate is incubated for 1-2 hours at 37°C. During this time, any antibody that has not bound to a competitor in solution will bind to the G3'P-BSA immobilized on the plate.
-
-
Detection:
-
The plate is washed three times with wash buffer to remove unbound antibodies and competitor molecules.
-
100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
The plate is washed five times with wash buffer.
-
-
Signal Development and Measurement:
-
100 µL of a suitable substrate (e.g., TMB for HRP) is added to each well.[3]
-
The plate is incubated in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).[4]
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are plotted against the logarithm of the competitor concentration to generate an inhibition curve.
-
The IC50 value for each competitor is determined from the curve. This is the concentration of the competitor that results in a 50% reduction in the maximum signal. The cross-reactivity is often expressed as a percentage relative to the target analyte.
-
Signaling Pathway Context
While Guanosine 3'-monophosphate is not a canonical second messenger in major signaling pathways in the same way as cyclic GMP (cGMP), understanding the broader context of guanine nucleotide signaling is important. An antibody with off-target binding to other guanosine phosphates could inadvertently interfere with numerous cellular processes.
Caption: Simplified overview of guanine nucleotide metabolism and signaling.
This diagram highlights the central role of GTP, GDP, and G5'P in cellular metabolism and the generation of the second messenger cGMP. A cross-reactive antibody targeting G3'P might also interact with these more abundant and functionally critical molecules, underscoring the importance of thorough specificity testing.
References
"functional comparison of Guanosine 3'- and 5'-monophosphates"
A Comparative Analysis of Guanosine 3'-Monophosphate and 5'-Monophosphate
Introduction
Guanosine monophosphates are fundamental molecules in cellular biology, playing critical roles in genetic processes, energy metabolism, and signal transduction. This guide provides a detailed functional comparison of two positional isomers, Guanosine 3'-monophosphate (3'-GMP) and Guanosine 5'-monophosphate (5'-GMP). While structurally similar, their biological significance differs dramatically. 5'-GMP is a cornerstone of cellular function and a well-established signaling precursor, whereas 3'-GMP is not known to have a significant biological role.
Functional Roles and Biological Activity
Guanosine 5'-Monophosphate (5'-GMP): A Multifunctional Nucleotide
5'-GMP is a ribonucleotide monophosphate that serves as a monomer for RNA synthesis.[1] It is also a precursor for the synthesis of guanosine triphosphate (GTP), a critical energy source for cellular processes.[2] Beyond these fundamental roles, the cyclic form of GMP, Guanosine 3',5'-cyclic monophosphate (cGMP), which is synthesized from GTP, acts as a crucial second messenger in a multitude of signaling pathways.[3] These pathways regulate diverse physiological processes including vasodilation, retinal phototransduction, and neurotransmission.[4] Commercially, 5'-GMP and its salts are utilized as flavor enhancers to create an umami taste in food products.[1]
Guanosine 3'-Monophosphate (3'-GMP): An Isomer with No Known Major Biological Function
In stark contrast to its 5' counterpart, Guanosine 3'-monophosphate does not have a well-defined or significant biological role. It is classified as a ribonucleoside 3'-phosphate, but there is a notable absence of literature detailing its involvement in cellular signaling or metabolism.[5] While it can be found in chemical catalogues, its use is primarily for research purposes, likely as a structural analog or a negative control in experiments investigating nucleotide-binding proteins.
Comparative Data Summary
The following table summarizes the known properties and biological activities of 5'-GMP and its key derivative, cGMP, in contrast to the current understanding of 3'-GMP.
| Feature | Guanosine 5'-Monophosphate (5'-GMP) | Guanosine 3'-Monophosphate (3'-GMP) | Guanosine 3',5'-cyclic Monophosphate (cGMP) |
| Primary Function | RNA monomer, GTP precursor, flavor enhancer[1][2] | No established biological function[5] | Second messenger in signaling pathways[3] |
| Role in Signaling | Precursor to GTP, which is converted to cGMP[2] | None known | Activates protein kinase G (PKG), modulates ion channels[6] |
| Enzymatic Regulation | Synthesized via the de novo purine pathway; degraded from cGMP by phosphodiesterases (PDEs)[1][3] | Not a known substrate for major enzyme families | Synthesized from GTP by guanylate cyclase; degraded to 5'-GMP by PDEs[3] |
| Receptor Binding | Can act as a competitive antagonist at ionotropic glutamate receptors[7] | No known receptor interactions | Binds to and activates cGMP-dependent protein kinases and cGMP-gated ion channels[4] |
Signaling Pathways
The most significant signaling role associated with guanosine monophosphates is the cGMP pathway, which is initiated by the conversion of GTP (derived from 5'-GMP) to cGMP.
Caption: The cGMP signaling pathway.
Experimental Protocols
To experimentally assess and compare the biological activity of 3'-GMP and 5'-GMP, a common approach is to use an in vitro kinase assay. This protocol provides a general framework for such a comparison.
Objective: To determine if 3'-GMP or 5'-GMP can modulate the activity of a specific protein kinase.
Materials:
-
Purified protein kinase of interest
-
Kinase-specific substrate peptide
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Guanosine 3'-monophosphate (3'-GMP) stock solution
-
Guanosine 5'-monophosphate (5'-GMP) stock solution
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Reaction Setup: Prepare reaction tubes on ice. For each condition (control, +3'-GMP, +5'-GMP), add the kinase reaction buffer, the substrate peptide, and the respective guanosine monophosphate at various concentrations.
-
Kinase Addition: Add the purified protein kinase to each reaction tube.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Phosphorylation Measurement: Spot a portion of each reaction mixture onto a piece of phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the kinase activity in the presence of 3'-GMP and 5'-GMP to the control condition. A significant change in radioactive counts indicates that the nucleotide modulates the kinase's activity.
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 7. Binding of 5'-GMP to the GluR2 AMPA receptor: insight from targeted molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of Guanosine 3'-(dihydrogen phosphate): An In Vivo vs. In Vitro Perspective
A comparative guide for researchers and drug development professionals on the current understanding of Guanosine 3'-(dihydrogen phosphate) (3'-GMP), focusing on its metabolic fate in vivo and the inferred effects based on its conversion to guanosine.
Introduction: The landscape of purinergic signaling is vast and intricate, with molecules like guanosine and its various phosphorylated forms playing crucial roles in cellular communication and homeostasis. While extensive research has elucidated the functions of cyclic guanosine monophosphate (cGMP) and guanosine, the specific biological activities of Guanosine 3'-(dihydrogen phosphate), or 3'-GMP, have remained largely unexplored. This guide aims to provide a comprehensive comparison of the known in vivo and in vitro aspects of 3'-GMP. Due to a notable gap in direct research on the effects of 3'-GMP, this comparison will be framed within the context of its metabolic pathway, primarily as a product of 2',3'-cGMP metabolism and a precursor to the well-studied neuromodulator, guanosine.
In Vivo Evidence: The Emergence of 3'-GMP in a Metabolic Cascade
Recent in vivo studies in murine models have shed light on a metabolic pathway where 3'-GMP is an intermediate. The administration of 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) has been shown to lead to the formation of both 2'-GMP and 3'-GMP, which are subsequently metabolized to guanosine. This positions 3'-GMP as a key player in a newly identified purinergic pathway.
Quantitative Analysis of 2',3'-cGMP Metabolism in Mice
The following table summarizes the urinary excretion rates of 2',3'-cGMP and its metabolites following intravenous infusion in wild-type and 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) knockout mice. CNPase is an enzyme known to convert 2',3'-cyclic nucleotides to their 2'-monophosphate forms. The data highlights the role of CNPase in this metabolic pathway.
| Compound | Mouse Strain | Basal Excretion (ng/30 min) | Excretion after 2',3'-cGMP Infusion (ng/30 min) |
| 2',3'-cGMP | Wild-Type (CNPase+/+) | 17.9 ± 1.9 | Increased |
| CNPase Knockout (CNPase-/-) | Increased vs. WT | Significantly Increased vs. WT | |
| 2'-GMP | Wild-Type (CNPase+/+) | 4.7 ± 1.7 | Increased |
| CNPase Knockout (CNPase-/-) | Decreased vs. WT | Nearly Abolished vs. WT | |
| 3'-GMP | Wild-Type (CNPase+/+) | 12.5 ± 1.8 | Increased |
| CNPase Knockout (CNPase-/-) | Increased vs. WT | Similar to WT | |
| Guanosine | Wild-Type (CNPase+/+) | - | Increased |
| CNPase Knockout (CNPase-/-) | - | Similar to WT |
Data adapted from Jackson et al. (2019). The study demonstrates that in the absence of CNPase, the conversion of 2',3'-cGMP to 2'-GMP is significantly reduced, leading to an accumulation of 2',3'-cGMP and a relative increase in 3'-GMP. This confirms the in vivo existence of a pathway that produces 3'-GMP.[1][2]
Experimental Protocol: In Vivo Administration and Metabolite Analysis
Objective: To determine the in vivo metabolic fate of 2',3'-cGMP.
Animal Model: Male and female wild-type (C57BL/6J) and CNPase-knockout mice.
Procedure:
-
Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Cannulate the bladder for timed urine collection.
-
Collect a baseline urine sample for 30 minutes.
-
Administer a bolus of 2',3'-cGMP intravenously via the jugular vein.
-
Collect urine samples at timed intervals post-infusion.
-
Analyze urine samples for the concentrations of 2',3'-cGMP, 2'-GMP, 3'-GMP, and guanosine using ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
In Vivo Metabolic Pathway of 2',3'-cGMP
References
A Comparative Guide to the Biological Activity of Guanosine 3'-(dihydrogen phosphate) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Guanosine 3'-(dihydrogen phosphate), also known as Guanosine 3'-monophosphate (3'-GMP), and its diverse analogs are pivotal molecules in cellular signaling, virology, and immunology. This guide provides an objective comparison of the biological activities of 3'-GMP and its key analogs, supported by experimental data and detailed methodologies to aid in research and development.
I. Modulation of cGMP Signaling
The most well-characterized analog of guanosine monophosphates is the second messenger, cyclic Guanosine Monophosphate (cGMP) . 3'-GMP itself is not a direct precursor to cGMP, which is synthesized from Guanosine Triphosphate (GTP) by guanylate cyclase (GC). However, the study of cGMP and its analogs provides a crucial benchmark for understanding the structure-activity relationships of guanosine-based signaling molecules.
The central pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides. This leads to the conversion of GTP to cGMP.[1][2] cGMP, in turn, allosterically activates Protein Kinase G (PKG), which phosphorylates downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet aggregation.[1]
Signaling Pathway of cGMP
Comparative Activity of cGMP Analogs
The biological activity of cGMP analogs is often assessed by their ability to activate PKG or inhibit cGMP-degrading phosphodiesterases (PDEs).
| Analog | Target | Activity | Kact / Ki (µM) | Reference |
| cGMP | PKG Iβ | Agonist | 0.03 - 0.12 | [3] |
| cAMP | PKG Iβ | Partial Agonist | 0.6 - 3.8 | [3] |
| 8-Bromo-cGMP | cGMP Efflux | Inhibitor | - | [4] |
| Rp-cGMPS | cGMP Efflux | Inhibitor | - | [4] |
| Sp-cGMPS | cGMP Efflux | Weak Inhibitor | - | [4] |
Note: Kact refers to the activation constant, while Ki refers to the inhibition constant. A lower value indicates higher potency.
II. Antiviral Activity of Guanosine Analogs
A significant class of guanosine analogs exhibits antiviral properties, primarily by acting as substrates for viral or cellular kinases and subsequently inhibiting viral DNA or RNA polymerases.
Comparative Antiviral Activity
| Analog | Target Virus(es) | Mechanism of Action | EC50 / IC50 (µM) | Reference |
| Acyclovir | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Chain terminator of viral DNA synthesis | Varies by virus and cell type | [5] |
| Ganciclovir | Cytomegalovirus (CMV) | Chain terminator of viral DNA synthesis | Varies by virus and cell type | [5][6] |
| Penciclovir | HSV, VZV | Chain terminator of viral DNA synthesis | Varies by virus and cell type | [5][6] |
| Ribavirin | Broad-spectrum RNA viruses | Inhibits viral RNA capping and polymerase | - | [7] |
| AT-511 | Coronaviruses (e.g., SARS-CoV-2) | Inhibits viral RNA-dependent RNA polymerase | 0.47 (EC90) | [8] |
| A-5021 | HSV, VZV, HHV-6 | Phosphorylated by viral thymidine kinase | - | [5] |
| Cyclohexenyl G | CMV, HBV | - | - | [5] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are highly dependent on the specific virus, cell line, and assay conditions used.
Experimental Workflow for Antiviral Assays
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by guanosine cyclic monophosphate (cGMP) analogues of uptake of [(3)H]3',5'-cGMP without stimulation of ATPase activity in human erythrocyte inside-out vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Guanosine 3'-(dihydrogen phosphate) Experimental Results: A Comparative Guide
A Comprehensive Analysis of Guanosine 3'-monophosphate and its Isomeric Alternatives in Biochemical Assays
Guanosine 3'-(dihydrogen phosphate), also known as 3'-GMP, is a purine nucleotide that plays a role in various cellular processes, including RNA metabolism. For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results involving 3'-GMP is paramount. This guide provides an objective comparison of 3'-GMP's performance with its isomers, Guanosine 2'-monophosphate (2'-GMP) and Guanosine 5'-monophosphate (5'-GMP), supported by experimental data and detailed protocols. This analysis aims to equip researchers with the necessary information to design robust experiments and interpret results with confidence.
Comparative Analysis of Guanosine Monophosphate Isomers
The biological activity of guanosine monophosphates is highly dependent on the position of the phosphate group on the ribose sugar. This structural difference influences their recognition by enzymes and riboswitches, leading to variations in experimental outcomes. While direct comparative studies on the reproducibility of experiments involving all three isomers are limited, we can infer their relative activities from their roles as substrates or regulators in various biochemical assays.
Data Presentation: Quantitative Comparison of GMP Isomers
| Parameter | Guanosine 3'-monophosphate (3'-GMP) | Guanosine 2'-monophosphate (2'-GMP) | Guanosine 5'-monophosphate (5'-GMP) | Reference |
| Enzyme Substrate Specificity | ||||
| Phosphodiesterase (PDE) Activity | Generally a poor substrate for cGMP-specific PDEs.[1][2] | Limited data available; likely a poor substrate. | The product of cGMP hydrolysis by PDEs.[1] | [1][2] |
| 5'-Nucleotidase Activity | Not a substrate. | Not a substrate. | Readily hydrolyzed to guanosine.[3] | [3] |
| Riboswitch Activation | ||||
| c-di-GMP Riboswitch Affinity | Lower affinity compared to c-di-GMP.[4][5][6] | Limited data available. | Does not typically activate c-di-GMP riboswitches. | [4][5][6] |
| RNA Polymerase Regulation | Can modulate the activity of RNA polymerases at micromolar concentrations.[7] | Limited data available. | Can influence RNA polymerase activity. | [7] |
Note: The table above summarizes the general activities of GMP isomers. Specific kinetic parameters (Km, Vmax, Kd) are highly dependent on the specific enzyme or riboswitch and the experimental conditions.
Experimental Protocols
To ensure the reproducibility of experimental results, it is crucial to follow standardized and detailed protocols. Below are methodologies for the synthesis, purification, and characterization of 3'-GMP, as well as a general workflow for assessing its activity in a riboswitch assay.
Enzymatic Synthesis of Guanosine 3'-monophosphate (3'-GMP)
This protocol utilizes a nuclease for the controlled hydrolysis of RNA to yield 3'-mononucleotides.
Materials:
-
Yeast RNA
-
Nuclease P1 (from Penicillium citrinum)
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve yeast RNA in the reaction buffer to a final concentration of 10 mg/mL.
-
Pre-incubate the RNA solution at 37°C for 5 minutes.
-
Add Nuclease P1 to the reaction mixture to a final concentration of 0.1 U/mL.
-
Incubate the reaction at 37°C. The reaction time will need to be optimized to maximize the yield of 3'-GMP while minimizing further degradation. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Proceed with the purification of 3'-GMP.
High-Performance Liquid Chromatography (HPLC) Purification of 3'-GMP
This protocol describes the separation of 3'-GMP from other nucleotide monophosphates.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Methanol
Procedure:
-
Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject the quenched reaction mixture from the enzymatic synthesis step onto the column.
-
Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 2% to 20% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 254 nm.
-
Collect the fraction corresponding to the 3'-GMP peak. The retention time will need to be determined using a 3'-GMP standard.
-
Desalt the collected fraction using a suitable method (e.g., solid-phase extraction) and lyophilize to obtain pure 3'-GMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3'-GMP Characterization
NMR spectroscopy is a powerful tool for the structural confirmation of 3'-GMP.
Sample Preparation:
-
Dissolve the purified 3'-GMP in deuterium oxide (D₂O).
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 500 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
H8 (guanine): ~8.0 ppm
-
H1' (ribose): ~5.8 ppm
-
Other ribose protons (H2', H3', H4', H5', H5''): ~4.0 - 4.5 ppm
-
³¹P NMR Spectroscopy:
-
Acquire a ³¹P NMR spectrum.
-
Expected Chemical Shift (δ, ppm): A single peak corresponding to the phosphate group, typically in the range of 0-5 ppm.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the involvement of guanosine monophosphates in cellular pathways.
This diagram illustrates the generation of Guanosine 3'-monophosphate (3'-GMP) during the 3' to 5' degradation of RNA by exonucleases.[8]
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the molecular mechanism of discrimination between cGMP and cAMP in the allosteric sites of the cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis of differential ligand recognition by two classes of bis-(3'-5')-cyclic dimeric guanosine monophosphate-binding riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of the c-di-GMP riboswitch with its second messenger ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of human DNA-dependent RNA polymerase activity by cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Guanosine 3'-(dihydrogen phosphate)
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Guanosine 3'-(dihydrogen phosphate), a key nucleotide in various biological research applications. Adherence to these protocols will help you maintain a secure workspace and mitigate environmental impact.
Immediate Safety and Handling Precautions
While Guanosine 3'-(dihydrogen phosphate) is generally considered to have low toxicity, it is crucial to handle it with care to avoid potential irritation. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound. In case of dust formation, a dust mask (such as a type N95) is recommended.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention if irritation persists.
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.
Structured Disposal Plan
The disposal of Guanosine 3'-(dihydrogen phosphate) and related nucleotide waste must comply with local, regional, and national regulations. The primary principle is to prevent its release into the environment.
Step 1: Waste Classification and Segregation
Properly classify the waste at the point of generation. The disposal route will depend on whether the material is contaminated with biohazardous agents.
-
Non-Biohazardous Waste: Pure Guanosine 3'-(dihydrogen phosphate) or solutions that are not contaminated with biological agents should be treated as chemical waste.
-
Biohazardous Waste: If the compound is part of a solution containing recombinant or synthetic nucleic acids, or has come into contact with biological agents (e.g., cell cultures, bacteria), it must be treated as biohazardous waste.[1][2]
Step 2: Decontamination of Biohazardous Waste
All waste contaminated with recombinant or synthetic nucleic acids must be decontaminated before disposal.[2]
-
Autoclaving: Solid waste, such as contaminated labware (e.g., petri dishes, pipette tips), should be placed in a red biohazard bag within a puncture-resistant container and autoclaved.[1]
-
Chemical Disinfection: Liquid waste can be decontaminated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.[2] After decontamination, it may be permissible to dispose of it down the drain, but always check institutional guidelines.
Step 3: Packaging and Labeling
-
Solid Waste: Place decontaminated solid waste in designated biohazard bags.[1] Sharps, such as needles or broken glass, must be collected in a designated sharps container.[3]
-
Liquid Waste: Collect non-biohazardous liquid waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Labeling: All waste containers must be clearly labeled with their contents.
Step 4: Final Disposal
-
Environmental Health & Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of chemical and biohazardous waste.[1]
-
Regulatory Compliance: Ensure all disposal methods adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA).
Summary of Handling and Disposal Information
| Aspect | Guideline | Citation |
| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [4] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | [4] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. Use a dust mask if dust is generated. | [5] |
| Spill Cleanup | For dry spills, sweep up and place in a suitable container for disposal, avoiding dust generation. For liquid spills, absorb and collect for disposal. | [6] |
| Disposal Principle | Waste must be disposed of in accordance with national and local regulations. Do not let the product enter drains. | |
| Biohazardous Waste | Must be decontaminated (autoclaved or chemically disinfected) before disposal. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Guanosine 3'-(dihydrogen phosphate).
Caption: Disposal decision workflow for Guanosine 3'-(dihydrogen phosphate).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
